Refametinib
Description
This compound is an orally bioavailable selective MEK inhibitor with potential antineoplastic activity. This compound specifically inhibits mitogen-activated protein kinase kinase 1 (MAP2K1 or MAPK/ERK kinase 1), resulting in inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK, a dual specificity threonine/tyrosine kinase, is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth; constitutive activation of this pathway has been implicated in many cancers.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
Properties
IUPAC Name |
N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSACQWTXKSHJT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3IN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238961 | |
| Record name | Refametinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923032-37-5 | |
| Record name | Refametinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923032-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Refametinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923032375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Refametinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06309 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Refametinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[(2S)-2,3-dihydroxypropyl]cyclopropanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REFAMETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX07AFM0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Refametinib's Mechanism of Action in RAS-Mutated Cancers: A Technical Guide
Introduction
Refametinib (also known as RDEA119 or BAY 86-9766) is an orally bioavailable, small-molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway.[1][2] Specifically, it is a potent and selective, noncompetitive, allosteric inhibitor of MEK1 (MAP2K1) and MEK2 (MAP2K2), which are dual-specificity threonine/tyrosine kinases.[2][3] The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cellular processes like proliferation, differentiation, and survival.[4][5] Oncogenic mutations in RAS genes (KRAS, NRAS, HRAS) are found in approximately 21-30% of all human cancers, leading to constitutive activation of this pathway and promoting tumorigenesis.[1][6][7] This makes the pathway, and particularly the MEK kinases, an attractive target for therapeutic intervention in these malignancies.[6] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and an examination of resistance mechanisms.
Core Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that transmits extracellular signals to the nucleus.[5] In a normal physiological state, the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface activates RAS proteins by promoting the exchange of GDP for GTP.[4][7] GTP-bound RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2.[4] MEK's sole known substrate is ERK (also known as MAPK), which it activates through phosphorylation.[1] Activated ERK then translocates to the nucleus to phosphorylate a variety of transcription factors, leading to the expression of genes involved in cell proliferation and survival.[4]
In cancers with RAS mutations (e.g., at codons 12, 13, or 61), the RAS protein is locked in a constitutively active, GTP-bound state, rendering it insensitive to GTPase-activating proteins (GAPs) that would normally turn it off.[4][7] This results in persistent, unchecked signaling down the entire cascade, driving oncogenic addiction where tumor cells become dependent on this pathway for their growth and survival.[4]
This compound exerts its anti-tumor effect by binding to an allosteric pocket adjacent to the ATP-binding site on the MEK1 and MEK2 enzymes.[8] This noncompetitive inhibition prevents MEK from phosphorylating its downstream target, ERK. By blocking this critical step, this compound effectively halts the signal transduction cascade, leading to an inhibition of growth factor-mediated cell signaling and a reduction in tumor cell proliferation.[2][3]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in both preclinical and clinical settings. The half-maximal inhibitory concentration (IC50) measures the drug's potency in vitro, while clinical trial results provide insight into its in vivo activity. Note that combining IC50 or Ki values from different sources can be a source of significant noise due to variations in assay conditions.[9][10]
Table 1: Preclinical Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HCC1954 | HER2+ Breast Cancer | 0.397 | [11] |
| M14 | Melanoma | 0.0903 | [12] |
| K5 | Thyroid Cancer | 0.0905 | [12] |
| NCI-H747 | Colorectal Cancer | 0.103 | [12] |
| A375 | Melanoma | 0.132 |[12] |
Table 2: Phase II Clinical Trial Results in RAS-Mutant Hepatocellular Carcinoma (HCC) Data from two Phase II studies evaluating this compound monotherapy versus this compound plus sorafenib in patients with unresectable or metastatic HCC identified via RAS mutation in ctDNA.[8][13]
| Parameter | This compound Monotherapy (n=16) | This compound + Sorafenib (n=16) |
| Objective Response Rate (ORR) | 0% | 6.3% |
| Disease Control Rate (DCR) | 56.3% | 43.8% |
| Median Overall Survival (OS) | 5.8 months | 12.7 months |
| Median Progression-Free Survival (PFS) | 1.9 months | 1.5 months |
| Time to Progression | 2.8 months | 2.8 months |
Despite a low ORR, the median OS of 12.7 months in the combination arm for this small patient population may suggest a synergistic effect between this compound and sorafenib that warrants further investigation.[8][13]
Key Experimental Protocols
The evaluation of this compound's mechanism of action relies on a suite of established molecular and cellular biology techniques.
1. Patient Selection via Liquid Biopsy (ctDNA Analysis)
To enroll patients with rare RAS mutations in hepatocellular carcinoma, where biopsies are not routine, a non-invasive liquid biopsy approach was used in Phase II trials.[14]
-
Objective: To prospectively identify patients with KRAS or NRAS mutations from plasma samples.
-
Methodology (BEAMing Technology):
-
Sample Collection: Whole blood is collected from patients, and plasma is isolated via centrifugation to obtain cell-free circulating tumor DNA (ctDNA).
-
DNA Amplification: Target DNA regions (e.g., KRAS/NRAS codons 12, 13, 61) are amplified from the ctDNA using PCR with primers tagged with biotin.
-
Emulsion PCR: The PCR products are emulsified in a water-in-oil mixture, creating millions of micro-reactors. PCR is continued within these droplets.
-
Hybridization: The amplified DNA is denatured, and the biotinylated strands are captured on streptavidin-coated magnetic beads. Fluorescently labeled probes specific to wild-type and mutant sequences are added.
-
Flow Cytometry: The beads are analyzed by flow cytometry. The fluorescence intensity distinguishes beads carrying mutant DNA from those with wild-type DNA, allowing for sensitive detection and quantification of mutations.[14]
-
2. In Vitro Anti-Proliferative Assay
To determine the IC50 values and assess the effect of this compound on cancer cell growth.
-
Objective: To measure the dose-dependent inhibition of cell proliferation by this compound.
-
Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Plating: Cancer cells (e.g., HCC1954) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) or a vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate (luciferin) for the luciferase enzyme. The amount of luminescence generated is directly proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Data Analysis: Luminescence is read on a plate reader. The results are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.
-
3. Western Blotting for Pathway Analysis
To confirm the on-target effect of this compound by measuring the phosphorylation status of downstream pathway components.
-
Objective: To assess the inhibition of ERK phosphorylation following this compound treatment.
-
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound at various concentrations for a defined time (e.g., 2 hours). Subsequently, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. A reduction in the p-ERK/total ERK ratio indicates successful target engagement by this compound.[11]
-
Mechanisms of Resistance to this compound
Despite the direct targeting of a key oncogenic driver pathway, the efficacy of MEK inhibitors like this compound can be limited by both intrinsic and acquired resistance.[6]
-
Reactivation of the MAPK Pathway: MEK inhibition can disrupt negative feedback loops. Normally, active ERK phosphorylates and inhibits upstream components like RAF. When MEK is blocked, this feedback is relieved, leading to increased RAF activity and a buildup of activated, phosphorylated MEK, which can eventually overcome the inhibitor.[5][6]
-
Activation of Compensatory Pathways: Tumor cells can evade MEK inhibition by activating parallel survival pathways. A prominent escape mechanism is the activation of the PI3K/AKT/mTOR pathway.[15] For instance, in HER2-positive breast cancer cells, MEK inhibition can lead to a compensatory increase in AKT phosphorylation, sustaining cell survival.[11][16] This provides a strong rationale for combination therapies, such as the synergistic use of MEK and PI3K inhibitors.[11]
Conclusion
This compound is a potent MEK1/2 inhibitor that directly targets the constitutively active RAS/RAF/MEK/ERK signaling pathway in RAS-mutated cancers.[1] Its mechanism involves the allosteric inhibition of MEK, thereby preventing the phosphorylation of ERK and halting the downstream signals that drive cell proliferation.[2] While preclinical data demonstrates its potency, clinical efficacy as a monotherapy in RAS-mutant tumors has been limited.[8][13] This is largely due to robust resistance mechanisms, including pathway reactivation and the engagement of compensatory survival pathways like PI3K/AKT.[5][6] The modest improvement in overall survival when combined with sorafenib in HCC suggests that the future of MEK inhibitors like this compound in RAS-driven cancers likely lies in rationally designed combination therapies that can co-target these resistance pathways to achieve a more durable anti-tumor response.[8][13]
References
- 1. Portico [access.portico.org]
- 2. This compound | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. Therapeutic Approaches to RAS Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 7. Targeting RAS mutants in malignancies: successes, failures, and reasons for hope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A preclinical evaluation of the MEK inhibitor this compound in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A preclinical evaluation of the MEK inhibitor this compound in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Antitumor Activity of Refametinib in Hepatocellular Carcinoma (HCC) Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical antitumor activity of Refametinib (also known as RDEA119 or BAY 86-9766) in various hepatocellular carcinoma (HCC) models. This compound is a potent and selective, orally available, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Aberrant activation of this pathway is a known driver of cellular proliferation and survival in many cancers, including HCC.[1][2] This document summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes the underlying molecular pathways and experimental designs.
Core Findings
This compound demonstrates significant single-agent antitumor activity and acts synergistically when combined with the multi-kinase inhibitor Sorafenib in preclinical HCC models.[1][4][5] The combination therapy has been shown to more effectively suppress tumor cell proliferation and inhibit the phosphorylation of the extracellular signal-regulated kinase (ERK) compared to either agent alone.[1][4][5]
Data Presentation
In Vitro Antiproliferative Activity of this compound
The antiproliferative effects of this compound have been evaluated across a panel of human HCC cell lines with diverse etiological backgrounds. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities.
| Cell Line | Etiology / Key Mutation | This compound IC50 (nM) |
| HepG2 | N-Ras Mutant | 33[1] |
| Hep3B | HBV Integrated | 366[1] |
| PLC/PRF/5 | HBV Integrated | 762[1] |
| Huh-7 | - | Not explicitly stated, but used in xenograft models |
Table 1: this compound IC50 Values in Human HCC Cell Lines. Data from cell proliferation assays show that this compound inhibits cell growth in a concentration-dependent manner, with greater potency observed in an N-Ras mutated cell line.[1]
In Vivo Efficacy of this compound Monotherapy and Combination Therapy
Preclinical in vivo studies have utilized various subcutaneous and orthotopic xenograft and allograft models to assess the antitumor efficacy of this compound.
| Model | Treatment Group | Key Efficacy Endpoint | Result |
| Huh-7 Xenograft | This compound (20 mg/kg) | Tumor Growth Inhibition | ~20% reduction in tumor volume[1] |
| Sorafenib (50 mg/kg) | Tumor Growth Inhibition | ~20% reduction in tumor volume[1] | |
| This compound + Sorafenib | Tumor Growth Inhibition | 70% reduction in tumor volume[1] | |
| Hep3B Xenograft | This compound | Survival | Prolonged survival[1][4][5] |
| Biomarker | Reduced serum alpha-fetoprotein (AFP) levels[1][4][5] | ||
| Hepa129 Allograft | This compound | Survival | Prolonged survival[1][4][5] |
| MH3924A Allograft | This compound | Tumor Growth & Ascites | Reduced tumor growth and ascites formation[1][4][5] |
| Survival | Prolonged survival[1][4][5] |
Table 2: Summary of In Vivo Antitumor Activity of this compound. this compound demonstrates single-agent activity and significant synergistic effects when combined with Sorafenib in various HCC models, leading to enhanced tumor growth inhibition and prolonged survival.[1][4][5]
Experimental Protocols
Cell Proliferation Assay
-
Cell Lines: Human HCC cell lines (HepG2, Hep3B, PLC/PRF/5) were utilized.
-
Plating: Cells were seeded in 96-well plates and allowed to incubate overnight at 37°C.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Analysis: Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the Cell Counting Kit-8 assay. IC50 values were calculated from concentration-response curves.
Animal Models
-
Animals: Immunocompromised mice (e.g., nude mice) for xenograft models and immunocompetent mice or rats for allograft models were used.
-
Tumor Implantation:
-
Treatment Administration: this compound and Sorafenib were administered orally at specified doses and schedules (e.g., once daily, QD).[6]
-
Efficacy Evaluation:
-
Tumor volume was measured periodically using calipers.
-
Survival was monitored over time.
-
Serum biomarkers like AFP were quantified.
-
At the end of the study, tumors were excised for further analysis.
-
Pharmacodynamic Analysis
-
Western Blotting: Tumor lysates were analyzed to determine the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to confirm target engagement and mechanism of action.[6]
-
Immunohistochemistry (IHC): Tumor sections were stained for markers of proliferation (e.g., Ki-67) and microvessel density (e.g., CD31) to assess the in vivo effects on tumor biology.[5]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits MEK1/2 in the MAPK signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound in HCC.
Logical Relationship Diagram: Synergy
Caption: Rationale for this compound and Sorafenib synergistic effect.
References
- 1. Allosteric MEK1/2 Inhibitor this compound (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with this compound plus Sorafenib in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Allosteric MEK1/2 inhibitor this compound (BAY 86-9766) in combination with sorafenib exhibits antitumor activity in preclinical murine and rat models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Refametinib in HER2-Positive Breast Cancer: A Preclinical In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical investigations into the potential of Refametinib, a MEK1/2 inhibitor, in the context of HER2-positive breast cancer. This document synthesizes the available quantitative data, outlines key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Rationale for MEK Inhibition in HER2-Positive Breast Cancer
Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, accounting for 15-20% of all breast cancers, is characterized by the overexpression of the HER2 receptor tyrosine kinase. While HER2-targeted therapies such as trastuzumab and lapatinib have significantly improved patient outcomes, the development of both de novo and acquired resistance remains a major clinical challenge.
The HER2 signaling cascade activates two principal downstream pathways crucial for cell proliferation and survival: the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[1][2] Resistance to HER2-targeted therapies can arise from the persistent activation of these downstream pathways.[1][2] this compound, as a selective allosteric inhibitor of MEK1 and MEK2, presents a rational therapeutic strategy to overcome resistance by directly targeting a key component of the MAPK pathway.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with other targeted therapies in various HER2-positive breast cancer cell lines.
Table 1: Anti-proliferative Activity of this compound in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Parental/Resistant Model | This compound IC50 (nM) |
| HCC1954 | Parental | 357.33 ± 87.75 |
| HCC1954-L | Lapatinib-Resistant | 713.66 ± 160.23 |
| BT474 | Parental | 1245.33 ± 151.95 |
| BT474-RES | Trastuzumab-Resistant | 1379.3 ± 190.5 |
| SKBR3 | Parental | > 4000 |
Data sourced from O'Shea et al., 2017.[1]
Table 2: Synergistic Anti-proliferative Effects of this compound in Combination with Copanlisib (PI3K Inhibitor)
| Cell Line | Combination Index (CI) @ ED75 |
| HCC1954 | 0.39 ± 0.06 |
| HCC1954-L | 0.50 ± 0.14 |
| BT474 | 0.75 ± 0.11 |
| BT474-RES | 0.43 ± 0.03 |
A CI value < 1 indicates synergy. Data sourced from O'Shea et al., 2017.[3]
Table 3: Synergistic Anti-proliferative Effects of this compound in Combination with Lapatinib (HER2/EGFR Inhibitor)
| Cell Line | Combination Index (CI) @ ED75 |
| HCC1954 | 0.39 ± 0.08 |
| HCC1954-L | 0.58 ± 0.15 |
| BT474 | 0.80 ± 0.11 |
A CI value < 1 indicates synergy. Data sourced from O'Shea et al., 2017.[3]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of ERK1/2, the downstream effector of MEK in the MAPK pathway. In some HER2-positive breast cancer cell lines, particularly those sensitive to this compound, there is a strong dependence on the MAPK pathway for survival.[1]
Interestingly, inhibition of HER2 by therapies like lapatinib can lead to a feedback activation of the PI3K/AKT pathway in some cellular contexts.[1] This provides a strong rationale for the observed synergy between this compound and PI3K inhibitors like copanlisib.
References
- 1. A preclinical evaluation of the MEK inhibitor this compound in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Refametinib in KRAS-Mutant Colorectal Cancer: A Technical Overview of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical efficacy of refametinib, a selective MEK inhibitor, in the context of KRAS-mutant colorectal cancer (CRC). This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: The Challenge of KRAS-Mutant Colorectal Cancer
Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1] A significant subset of these tumors, estimated at 40-50%, harbor mutations in the KRAS oncogene, which are associated with poor prognosis and resistance to anti-EGFR therapies.[2][3] The constitutive activation of the KRAS protein leads to the persistent stimulation of downstream signaling pathways, most notably the MAPK/ERK pathway, driving uncontrolled cell proliferation and survival. This compound, a potent and selective allosteric inhibitor of MEK1 and MEK2, has been investigated as a therapeutic strategy to block this aberrant signaling cascade. This guide explores the preclinical evidence for this compound's efficacy in this challenging patient population.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound is a non-ATP-competitive inhibitor that binds to an allosteric pocket in the MEK1 and MEK2 enzymes. This binding prevents the phosphorylation and subsequent activation of ERK1 and ERK2, the downstream effectors of MEK. By inhibiting this critical node in the RAS/RAF/MEK/ERK pathway, this compound aims to curtail the proliferative signals that are constitutively active in KRAS-mutant cancer cells.
Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK signaling pathway.
Preclinical Efficacy of this compound
The preclinical activity of this compound in KRAS-mutant colorectal cancer has been evaluated in numerous in vitro and in vivo studies. This section summarizes the key findings from this research.
In Vitro Sensitivity of Colorectal Cancer Cell Lines
A study by Jang et al. (2017) investigated the sensitivity of a panel of 26 colorectal cancer cell lines to this compound. The results demonstrate a wide range of sensitivities, with some KRAS-mutant cell lines exhibiting notable responses.
| Cell Line | KRAS Mutation | This compound IC50 (µM) | Sensitivity |
| SNUC1 | Wild Type | < 0.01 | Sensitive |
| Colo201 | BRAF V600E | 0.08 | Sensitive |
| Colo205 | BRAF V600E | 0.03 | Sensitive |
| LS174T | KRAS G12D | 0.23 | Sensitive |
| HT29 | BRAF V600E | 0.04 | Sensitive |
| HCT15 | KRAS G13D | > 10 | Resistant |
| SNU81 | KRAS G12D | > 10 | Resistant |
| HCT116 | KRAS G13D | > 10 | Resistant |
| LoVo | KRAS G13D | > 10 | Resistant |
| SW480 | KRAS G12V | > 10 | Resistant |
| SW620 | KRAS G12V | > 10 | Resistant |
| DLD-1 | KRAS G13D | > 10 | Resistant |
| Caco-2 | Wild Type | > 10 | Resistant |
| RKO | Wild Type | > 10 | Resistant |
| SNU-C2A | Wild Type | > 10 | Resistant |
| SNU-C2B | KRAS G12D | > 10 | Resistant |
| SNU407 | Wild Type | > 10 | Resistant |
| SNU61 | Wild Type | > 10 | Resistant |
| SNU769B | Wild Type | > 10 | Resistant |
| SNU1033 | KRAS G12V | > 10 | Resistant |
| SNU175 | KRAS G12D | > 10 | Resistant |
| T84 | KRAS G12D | > 10 | Resistant |
| WiDr | BRAF V600E | 0.07 | Sensitive |
| NCI-H508 | KRAS G12C | > 10 | Resistant |
| NCI-H716 | KRAS G13D | > 10 | Resistant |
| NCI-H747 | KRAS G13D | > 10 | Resistant |
Table 1: In Vitro Sensitivity of Colorectal Cancer Cell Lines to this compound. Data extracted from Jang et al., 2017.[4]
In Vivo Efficacy in Xenograft Models
While detailed quantitative data from in vivo studies specifically for this compound monotherapy in KRAS-mutant CRC models is limited in the reviewed literature, the study by Jang et al. (2017) demonstrated that the combination of this compound with a MIF inhibitor led to significant tumor growth regression in KRAS-mutant CRC xenografts.[4] This suggests that while this compound as a single agent may have modest effects, its combination with other targeted therapies holds promise.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Colorectal cancer cells are harvested and seeded into 96-well plates at a density of 2 x 10³ to 1.2 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
Drug Treatment: The cells are then treated with various concentrations of this compound for 72 hours.[4]
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 4 hours.[4]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Western Blotting for p-ERK Inhibition
Caption: Workflow for analyzing protein expression via Western Blot.
Protocol:
-
Cell Treatment and Lysis: Colorectal cancer cells are treated with this compound (e.g., 1 µM for 72 hours).[4] After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-ERK, total ERK, and a loading control (e.g., α-tubulin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Protocol:
-
Cell Implantation: Six-week-old female BALB/c nude mice are subcutaneously injected with 5 x 10⁶ KRAS-mutant colorectal cancer cells (e.g., HCT116) in a mixture of media and Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered orally, typically daily, at a predetermined dose. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
Clinical Landscape and Future Directions
Clinical development of this compound as a monotherapy for KRAS-mutant colorectal cancer has been challenging, with limited efficacy observed in early-phase trials. This is consistent with the broader experience with MEK inhibitors in this setting, where intrinsic and acquired resistance mechanisms often limit their effectiveness.
Current research efforts are focused on combination strategies to overcome resistance. Preclinical studies, such as the one by Jang et al. (2017) combining this compound with a MIF inhibitor, highlight the potential of targeting parallel signaling pathways or resistance mechanisms.[4] Other strategies being explored for MEK inhibitors in KRAS-mutant CRC include combinations with chemotherapy, other targeted agents (e.g., CDK4/6 inhibitors), and immunotherapy.
Conclusion
This compound demonstrates selective preclinical activity against a subset of KRAS-mutant colorectal cancer cell lines. However, its efficacy as a monotherapy is often limited by resistance. The future of MEK inhibition in this disease likely lies in rationally designed combination therapies that can overcome these resistance mechanisms. The experimental protocols and preclinical data summarized in this guide provide a valuable resource for researchers working to advance the treatment of KRAS-mutant colorectal cancer.
References
- 1. Recent Updates on the Significance of KRAS Mutations in Colorectal Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RAS Mutant Colorectal Cancer with Dual Inhibition of MEK and CDK4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Macrophage migration inhibitory factor promotes resistance to MEK blockade in KRAS mutant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Refametinib (RDEA119): A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Refametinib (also known as RDEA119 and BAY 86-9766) is a potent and highly selective, orally bioavailable, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] As a non-ATP-competitive inhibitor, this compound binds to a unique pocket on the MEK enzymes, leading to the downstream inhibition of the RAS/RAF/MEK/ERK signaling pathway.[4][5] This pathway is frequently dysregulated in various human cancers, making MEK an attractive therapeutic target.[2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols.
Mechanism of Action
This compound is a non-ATP-competitive inhibitor that selectively binds to an allosteric pocket in MEK1 and MEK2 enzymes.[5] This binding prevents the phosphorylation and subsequent activation of ERK1 and ERK2, key downstream effectors in the RAS/RAF/MEK/ERK pathway.[6] The inhibition of this pathway leads to a reduction in cell proliferation and tumor growth.[2]
dot
Figure 1: RAS/RAF/MEK/ERK Signaling Pathway and this compound's Point of Inhibition.
In Vitro Pharmacology
Enzymatic Activity
This compound demonstrates potent inhibition of MEK1 and MEK2 enzymes in cell-free assays.[4]
| Target | IC50 (nM) | Assay Type |
| MEK1 | 19 | Cell-free kinase assay |
| MEK2 | 47 | Cell-free kinase assay |
| Table 1: Enzymatic Inhibition of MEK1 and MEK2 by this compound.[4][5] |
Cellular Activity
This compound effectively inhibits MEK activity in various human cancer cell lines, as measured by the phosphorylation of ERK1/2.[5] It also demonstrates potent anti-proliferative effects, particularly in cell lines harboring BRAF mutations.[4][5]
| Cell Line | BRAF Status | EC50 (nM) for pERK1/2 Inhibition | GI50 (nM) - Anchorage-Dependent | GI50 (nM) - Anchorage-Independent |
| A375 (Melanoma) | V600E | - | 67-89 | 40-84 |
| SK-MEL-28 (Melanoma) | V600E | - | 67-89 | 40-84 |
| Colo205 (Colorectal) | V600E | - | 67-89 | 40-84 |
| HT-29 (Colorectal) | V600E | - | 67-89 | 40-84 |
| BxPC3 (Pancreatic) | WT | - | - | - |
| Various Cell Lines | - | 2.5 - 15.8 | - | - |
| Table 2: Cellular Activity of this compound in Human Cancer Cell Lines.[4][5] |
In Vivo Pharmacology
Oral administration of this compound has shown significant tumor growth inhibition in various human tumor xenograft models in mice.[4][7]
| Tumor Model | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| A375 (Melanoma) | 50 mg/kg, once daily x 14 | 68% |
| Colo205 (Colorectal) | 25 mg/kg, once daily x 14 | 123% |
| HT-29 (Colorectal) | 25 mg/kg, once daily x 14 | 56% |
| A431 (Epidermoid) | 25 mg/kg, once daily x 14 | 67% |
| Table 3: In Vivo Efficacy of this compound in Xenograft Models.[4][7] |
Pharmacokinetics and Pharmacodynamics
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic parameters were not extensively available in the searched literature.
Clinical Pharmacokinetics
In a Phase I clinical trial in patients with advanced cancer, this compound was readily absorbed after oral administration.[8][9]
| Parameter | Value | Dose |
| Plasma Half-life (t1/2) | ~16 hours | 50 mg twice daily |
| Accumulation | < 2-fold | Multiple dosing |
| Dose Proportionality | Near-dose proportional | - |
| Table 4: Clinical Pharmacokinetic Parameters of this compound.[8][9] |
Clinical Pharmacodynamics
This compound has demonstrated target engagement in clinical settings through the inhibition of ERK phosphorylation in both tumor tissues and surrogate markers.[5][9]
| Sample Type | Effect | Notes |
| Tumor Biopsies | Significant reduction in pERK | Observed in 5 out of 6 patients biopsied; greatest reduction in those with KRAS or BRAF mutations.[5] |
| Leukocytes | Significant suppression of pERK | Observed at doses of 60 mg QD, 100 mg QD, and 50 mg BID.[9] |
| Hair Follicles | Significant reduction in pERK | Suggests effective inhibition of ERK phosphorylation.[4] |
| Table 5: Clinical Pharmacodynamic Effects of this compound. |
Experimental Protocols
MEK Kinase Assay
dot
Figure 2: Workflow for the MEK1 Kinase Inhibition Assay.
Protocol:
-
Substrate Preparation: Kinase-inactive murine ERK2 (mERK2) K52A/T183A is expressed in E. coli using a pET21a vector and affinity purified.[4]
-
MEK1 Activation: Recombinant MEK1 enzyme (5 nM) is activated by incubation with RAF1 (0.02 units or 1.5 nM) in a buffer containing 25 mM HEPES (pH 7.8), 1 mM MgCl2, 50 mM NaCl, 0.2 mM EDTA, and 50 µM ATP for 30 minutes at 25°C.[4]
-
Kinase Reaction: The kinase reaction is initiated by adding 2 µM of the mERK2 K52A T183A substrate and 2.5 µCi of [γ-33P] ATP to the activated MEK1 enzyme in a total volume of 20 µL.[4] Reactions are performed in the presence of varying concentrations of this compound.
-
MEK2 Assay: The MEK2 kinase activity is determined similarly, but without the RAF1 activation step, using 11 nM of active MEK2 enzyme.[4]
-
Detection: The incorporation of the radiolabeled phosphate into the ERK2 substrate is measured to determine the level of MEK activity.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Cell Proliferation Assays
Anchorage-Dependent Growth Inhibition:
-
Cell Plating: Cancer cell lines are plated in white 384-well plates (1,000 cells/20 µL/well) or 96-well microplates (4,000 cells/100 µL/well).[4]
-
Incubation: Cells are incubated for 24 hours at 37°C in a 5% CO2, 100% humidity environment.[4]
-
Treatment: this compound is added at various concentrations, and the plates are incubated for an additional 48 hours.[4]
-
Viability Assessment: Cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo.[4]
Anchorage-Independent Growth Assay:
-
Plate Preparation: Wells of an "ultralow binding" 96-well plate are coated with 60 µL of a 0.15% agarose solution in complete RPMI 1640 medium.[4]
-
Cell Suspension: 60 µL of complete RPMI 1640 containing 9,000 cells in 0.15% agarose is added to each well.[4]
-
Treatment: After 24 hours, 60 µL of a 3x drug solution in agarose-free complete RPMI 1640 is added.[4]
-
Incubation and Staining: After 7 days of incubation, 36 µL of a tetrazolium-based reagent (e.g., MTS) is added to each well.[4]
-
Absorbance Reading: After 2 hours at 37°C, the absorbance at 490 nm is measured.[4]
In Vivo Tumor Xenograft Studies
-
Animal Model: Female athymic nude mice are used for most studies, with male mice used for specific models like Colo205.[4]
-
Tumor Implantation: Mice are injected subcutaneously in the flank with either a suspension of tumor cells (e.g., 1x10^6 Colo205 or A431 cells) or small tumor fragments (~1 mm³ for A375 and HT-29).[5]
-
Tumor Growth Monitoring: Tumor volumes are monitored regularly using caliper measurements.[5]
-
Treatment Initiation: Treatment is initiated when tumors reach a volume of 80 to 185 mm³.[5]
-
Drug Administration: this compound is administered orally at the specified doses and schedules (e.g., 25 or 50 mg/kg/day).[5]
-
Efficacy Analysis: Tumor growth inhibition is calculated at the end of the treatment period.
Kinase Selectivity Profiling
This compound's selectivity has been assessed against a broad panel of kinases. A common methodology for this is a biochemical assay like the Z'-LYTE assay.[4][7]
General Protocol Outline:
-
Assay Principle: The Z'-LYTE assay is a fluorescence-based, coupled-enzyme format that measures the amount of ADP produced during a kinase reaction.
-
Kinase Panel: this compound is tested at a specific concentration (e.g., 10 µM) against a large panel of purified kinases (e.g., over 200 kinases).[4][7]
-
Reaction Components: Each reaction typically includes a specific kinase, its corresponding substrate, and ATP in an appropriate reaction buffer.
-
Incubation: The kinase reaction is allowed to proceed in the presence of the test compound.
-
Detection: A detection reagent is added that leads to the generation of a fluorescent signal proportional to the amount of ADP produced.
-
Data Analysis: The percentage of inhibition for each kinase is calculated, providing a selectivity profile of the compound.
Conclusion
This compound is a potent and selective allosteric inhibitor of MEK1/2 with demonstrated anti-tumor activity in both preclinical models and clinical settings. Its well-characterized mechanism of action, oral bioavailability, and favorable pharmacokinetic and pharmacodynamic profiles make it a significant compound in the field of targeted cancer therapy. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this compound and other MEK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with this compound plus Sorafenib in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with this compound plus Sorafenib in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols: Refametinib in Combination with Sorafenib for Hepatocellular Carcinoma (HCC) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a challenging malignancy with limited systemic treatment options. Sorafenib, a multikinase inhibitor, has been the standard of care for advanced HCC.[1] This document outlines the application and protocols for the combination therapy of refametinib, a MEK inhibitor, with sorafenib for the treatment of unresectable HCC. This compound is an oral, allosteric inhibitor of MEK1 and MEK2.[2][3] The combination has been investigated in clinical trials with the aim of improving treatment outcomes, particularly in patient subpopulations with specific genetic markers such as RAS mutations.[4][5] Preclinical studies have demonstrated that the combination of this compound and sorafenib results in synergistic antitumor activity by inhibiting the MAPK/ERK signaling pathway.[6][7]
Mechanism of Action
This compound is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[8] This pathway, when constitutively activated, plays a crucial role in tumor cell proliferation and survival.[9] Sorafenib is a multikinase inhibitor that targets Raf kinases (c-RAF and BRAF) within the same pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis.[1][10] The combination of this compound and sorafenib provides a vertical blockade of the MAPK/ERK pathway at two different points, which has been shown to be more effective than targeting a single point, potentially overcoming feedback activation loops.[1][6]
Quantitative Data Summary
The following tables summarize the efficacy data from key clinical trials investigating the combination of this compound and sorafenib in HCC patients.
Table 1: Efficacy in Asian Patients with Unresectable HCC (NCT01204177) [2][5]
| Endpoint | Result (n=70) |
| Disease Control Rate (DCR) | 44.8% |
| Median Time to Progression | 122 days |
| Median Overall Survival | 290 days |
Table 2: Efficacy in Patients with RAS-Mutated HCC [4][11]
| Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| This compound + Sorafenib (n=16) | 6.3% | 43.8% | 1.5 months | 12.7 months |
| This compound Monotherapy (n=16) | 0% | 56.3% | 1.9 months | 5.8 months |
Experimental Protocols
Clinical Trial Workflow for Patient Screening and Treatment
The following diagram outlines a typical workflow for a clinical trial investigating this compound and sorafenib in HCC.
Patient Selection Criteria (Phase II Studies)[2][4]
-
Inclusion Criteria:
-
Histologically or cytologically confirmed unresectable hepatocellular carcinoma.
-
For studies focusing on specific biomarkers, presence of a RAS mutation in cell-free circulating tumor DNA (ctDNA).[4]
-
Child-Pugh A liver function.[9]
-
ECOG performance status of 0 or 1.[9]
-
Adequate hematological, renal, and liver function.[9]
-
-
Exclusion Criteria:
Dosing Regimen
-
Phase I Maximum Tolerated Dose (MTD): The MTD was established as this compound 50 mg twice daily plus sorafenib 400 mg twice daily.[9]
-
Phase II Dosing (Combination Therapy):
-
Sorafenib: Initiated at 600 mg daily (200 mg in the morning and 400 mg in the evening) during the first cycle.[2][4] If well-tolerated (no grade ≥2 hand-foot skin reaction, fatigue, or gastrointestinal toxicities), the dose could be escalated to 400 mg twice daily in subsequent cycles.[2][4]
-
Treatment is continuous in 21-day cycles until disease progression or unacceptable toxicity.[4]
Biomarker Analysis: RAS Mutation Detection in ctDNA
-
Objective: To identify patients with RAS mutations who may derive greater benefit from the combination therapy.[5]
-
Methodology: A common method for detecting RAS mutations in ctDNA is the beads, emulsion, amplification, and magnetics (BEAMing) technology.[4]
-
Sample Collection: Collect peripheral blood from patients.
-
Plasma Isolation: Separate plasma containing ctDNA from whole blood by centrifugation.
-
ctDNA Extraction: Isolate ctDNA from the plasma sample using a commercially available kit.
-
BEAMing Analysis:
-
Amplify the extracted ctDNA using PCR with primers specific for RAS gene regions of interest.
-
Perform emulsion PCR to create micro-reactors containing single DNA molecules.
-
Hybridize the amplified DNA to magnetic beads.
-
Use flow cytometry to detect and quantify the beads corresponding to wild-type and mutant RAS alleles.
-
-
Efficacy and Safety Assessment
-
Tumor Response: Tumor assessments should be performed at baseline and then every 6-8 weeks. Response is typically evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 or modified RECIST (mRECIST) for HCC.[11]
-
Safety Monitoring: Adverse events (AEs) should be monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[9] Common treatment-related AEs include diarrhea, fatigue, rash, hypertension, and hand-foot skin reaction.[4][9] Dose modifications may be necessary for management of AEs.[5]
Conclusion
The combination of this compound and sorafenib has shown antitumor activity in patients with unresectable HCC.[5] The synergistic mechanism of targeting the MAPK/ERK pathway at two distinct points provides a strong rationale for this combination. Clinical data suggests a potential benefit, particularly in patients with RAS mutations.[4][11] Further investigation is warranted to optimize patient selection and manage treatment-related toxicities to maximize the clinical benefit of this combination therapy.
References
- 1. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase II study of the efficacy and safety of the combination therapy of the MEK inhibitor this compound (BAY 86-9766) plus sorafenib for Asian patients with unresectable hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Allosteric MEK1/2 inhibitor this compound (BAY 86-9766) in combination with sorafenib exhibits antitumor activity in preclinical murine and rat models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with this compound plus Sorafenib in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
Application Note: Evaluating the Efficacy of Refametinib on Anchorage-Independent Growth of Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate.[1][2] The soft agar colony formation assay is a gold-standard in vitro method to assess this tumorigenic potential.[3] Refametinib (also known as RDEA119 or BAY 86-9766) is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2[4][5], key components of the RAS/RAF/MEK/ERK signaling pathway.[6][7][8] Dysregulation of this pathway is a frequent event in human cancers, often driven by mutations in BRAF or RAS genes, leading to uncontrolled cell proliferation and survival.[9][10] This application note provides a detailed protocol for utilizing a soft agar assay to evaluate the inhibitory effect of this compound on the anchorage-independent growth of cancer cell lines.
Mechanism of Action of this compound
This compound is an allosteric inhibitor that binds to a pocket on MEK1/2 enzymes adjacent to the ATP-binding site.[11][12] This binding prevents the phosphorylation and subsequent activation of ERK1/2, the only known substrates of MEK1/2.[11] By inhibiting ERK1/2 phosphorylation, this compound effectively blocks downstream signaling, leading to the inhibition of cell proliferation and, in some cases, the induction of apoptosis.[6][8][11] This makes it a valuable tool for investigating cancers with a dependency on the MAPK pathway.
Data Presentation: Efficacy of this compound
The following tables summarize the reported in vitro efficacy of this compound against various human cancer cell lines under both anchorage-dependent and anchorage-independent growth conditions.
Table 1: this compound IC50/GI50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/RAS Status | Assay Condition | IC50/GI50 (nM) | Reference |
| A375 | Malignant Melanoma | BRAF V600E | Anchorage-Dependent | 67 - 89 | [4][13] |
| SK-MEL-28 | Malignant Melanoma | BRAF V600E | Anchorage-Dependent | 67 - 89 | [4] |
| Colo205 | Colorectal Carcinoma | BRAF V600E | Anchorage-Dependent | 67 - 89 | [4] |
| HT-29 | Colorectal Carcinoma | BRAF V600E | Anchorage-Dependent | 67 - 89 | [4] |
| BxPC3 | Pancreatic Cancer | KRAS G12D | Anchorage-Dependent | - | [4] |
| A431 | Epidermoid Carcinoma | BRAF Wild-Type | Anchorage-Dependent | >1000 | [13] |
| MDA-MB-231 | Breast Cancer | BRAF G464V | Anchorage-Dependent | >1000 | [13] |
| Various Cell Lines | Various Cancers | Not Specified | Anchorage-Independent | 40 - 84 | [4][13] |
| Huh-7 | Hepatocellular Carcinoma | Not Specified | Proliferation Assay | 33 - 762 | [14] |
| Hep3B | Hepatocellular Carcinoma | Not Specified | Proliferation Assay | 33 - 762 | [14] |
Table 2: this compound EC50 for pERK1/2 Inhibition
| Cell Line | Cancer Type | BRAF/RAS Status | EC50 (nM) | Reference |
| Various Human Cancer Cell Lines | Various | Various BRAF status | 2.5 - 15.8 | [5][13] |
Experimental Protocols
Protocol 1: Soft Agar Anchorage-Independent Growth Assay
This protocol describes the methodology for assessing the effect of this compound on the anchorage-independent growth of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Noble Agar
-
This compound (stock solution in DMSO)
-
Sterile 6-well plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath
-
Microwave
-
Humidified incubator (37°C, 5% CO2)
-
Microscope
-
Crystal Violet staining solution (0.005% w/v) or a fluorescence-based viability reagent
Procedure:
1. Preparation of Agar Solutions: a. Base Agar Layer (0.6% Agar): In a sterile bottle, dissolve 1.2 g of Noble Agar in 100 mL of sterile water and autoclave.[15] Alternatively, microwave until the agar is completely dissolved.[15] Cool the agar solution to 42°C in a water bath. In a separate sterile tube, warm an equal volume of 2x complete cell culture medium to 42°C. Mix the 1.2% agar solution and the 2x medium in a 1:1 ratio to obtain a final concentration of 0.6% agar in 1x complete medium.[15] b. Top Agar Layer (0.4% Agar): Prepare a 0.8% agar solution similarly to the 1.2% solution. Mix it 1:1 with 2x complete medium to get a final concentration of 0.4% agar.[3] Keep at 42°C.
2. Plating the Base Agar Layer: a. Aliquot 1.5 - 2 mL of the 0.6% base agar mixture into each well of a 6-well plate.[15] b. Ensure the agar covers the entire surface of the well. c. Allow the agar to solidify at room temperature in a sterile hood for approximately 20-30 minutes.[2][15]
3. Preparing the Cell Suspension and Top Agar Layer: a. Harvest and count the cells using a hemocytometer. b. Resuspend the cells in complete medium to the desired concentration (e.g., 5,000 - 10,000 cells per well). c. Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. d. For each treatment condition, mix the cell suspension with the 2x this compound solution and the 0.8% agar solution at a 1:1:2 ratio to achieve a final agar concentration of 0.4% and the desired final cell and drug concentrations. Keep the mixture at 37-42°C to prevent premature solidification.[2]
4. Plating the Top Agar Layer: a. Carefully pipette 1.5 mL of the cell/agar/drug mixture on top of the solidified base agar layer in each well.[2] b. Allow this layer to solidify at room temperature for 30 minutes.[2]
5. Incubation: a. Add 100-200 µL of complete medium (containing the appropriate concentration of this compound) to the top of each well to prevent the agar from drying out.[16] b. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 1-4 weeks.[1][16] c. Replenish the top medium with fresh medium containing this compound twice a week.[17]
6. Colony Staining and Quantification: a. After the incubation period, colonies can be visualized and counted under a microscope. b. For easier visualization, stain the colonies by adding 200 µL of 0.005% Crystal Violet or Nitro Blue Tetrazolium chloride solution to each well and incubate overnight.[2][16] c. Alternatively, a fluorescent viability dye can be used for quantification, which can reduce the assay time.[1][3] d. Count the number of colonies in each well. Image analysis software can be used for more objective quantification.[16]
Mandatory Visualizations
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Workflow for the soft agar anchorage-independent growth assay.
Caption: Rationale for assessing anchorage-independent growth.
References
- 1. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. This compound | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 10. Drug resistance in targeted cancer therapies with RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. targetedonc.com [targetedonc.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. lab.moffitt.org [lab.moffitt.org]
- 16. jove.com [jove.com]
- 17. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for In Vivo Xenograft Models: Testing Refametinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo xenograft models for evaluating the efficacy of Refametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2.[1][2] The protocols outlined below are designed to offer detailed methodologies for establishing xenograft models and assessing the anti-tumor activity of this compound as a monotherapy and in combination with other agents.
Introduction to this compound
This compound (also known as BAY 86-9766 or RDEA119) is an orally bioavailable small molecule that targets the mitogen-activated protein kinase (MAPK) pathway, specifically MEK1 and MEK2.[3][4] The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous human cancers.[5][6][7] this compound's non-ATP-competitive mechanism of action allows for highly selective inhibition of MEK, thereby blocking the phosphorylation of ERK and downstream signaling, which can lead to cell cycle arrest and inhibition of tumor growth.[1][5] Preclinical studies have demonstrated its activity in various cancer models, including hepatocellular carcinoma (HCC), colorectal cancer, and melanoma.[6][8][9]
Signaling Pathway of this compound's Target
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing gene expression and cellular processes. This compound acts on MEK1 and MEK2, central components of this pathway.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of this compound in various xenograft models as reported in preclinical studies.
Table 1: this compound Monotherapy Efficacy in Xenograft Models
| Cell Line | Cancer Type | Animal Model | This compound Dose | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |
| A375 | Melanoma | Nude Mice | 50 mg/kg | Once daily, oral | 68% | [9] |
| Colo205 | Colon Carcinoma | Nude Mice | 25 mg/kg | Once daily, oral | 123% (tumor regression) | [9] |
| HT-29 | Colon Carcinoma | Nude Mice | 25 mg/kg | Once daily, oral | 56% | [9] |
| A431 | Epidermoid Carcinoma | Nude Mice | 25 mg/kg | Once daily, oral | 67% | [9] |
| Huh-7 | Hepatocellular Carcinoma | Nude Mice | 20 mg/kg | Once daily, oral | ~20% | [8] |
| Hep3B | Hepatocellular Carcinoma | NMRI Nude Mice | 25 mg/kg | Once daily, oral | Increased median survival to 60 days (vs. 52 days for Sorafenib) | [8] |
Table 2: this compound Combination Therapy Efficacy in Xenograft Models
| Cell Line | Cancer Type | Animal Model | Combination Treatment | Treatment Schedule | Outcome | Reference |
| Huh-7 | Hepatocellular Carcinoma | Nude Mice | This compound (20 mg/kg) + Sorafenib (50 mg/kg) | Once daily, oral | 70% reduction in tumor volume (vs. ~20% for each agent alone) | [8] |
| Hep3B | Hepatocellular Carcinoma | NMRI Nude Mice | This compound (25 mg/kg) + Sorafenib (30 mg/kg) | Once daily, oral | Synergistic improvement in survival and reduction in serum AFP levels | [8] |
| MH3924A (rat allograft) | Hepatocellular Carcinoma | Rats | This compound (3 mg/kg) + Sorafenib (6 mg/kg) | Once daily, oral | Synergistic effects on tumor growth and survival | [8] |
Experimental Protocols
This section provides a detailed methodology for a subcutaneous xenograft study to evaluate the efficacy of this compound. This protocol is a general guideline and may require optimization based on the specific cell line and research objectives.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo xenograft study with this compound.
Materials
-
Cell Lines: Appropriate human cancer cell lines (e.g., Huh-7 for HCC, Colo205 for colorectal cancer).
-
Animals: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), 4-6 weeks old.
-
This compound: Pharmaceutical grade.
-
Vehicle: Appropriate vehicle for this compound formulation (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline)).[10]
-
Cell Culture Reagents: Growth medium, fetal bovine serum (FBS), antibiotics.
-
Other Reagents: Phosphate-buffered saline (PBS), Trypsin-EDTA, Matrigel (optional).
-
Equipment: Laminar flow hood, incubator, centrifuges, syringes, needles (27-30 gauge), calipers, animal balance.
Protocol for Subcutaneous Xenograft Model
-
Cell Culture and Preparation:
-
Culture cancer cells in the recommended medium supplemented with FBS and antibiotics in a 37°C, 5% CO2 incubator.
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free medium or PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.
-
-
Subcutaneous Implantation:
-
Anesthetize the mice using an approved method.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse using a 27-30 gauge needle.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in the appropriate vehicle on the day of dosing.
-
Administer this compound and/or combination agents to the respective treatment groups via oral gavage at the specified dosages and schedule. The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for target modulation).
-
-
Data Analysis:
-
Calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
For survival studies, use Kaplan-Meier analysis.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.
-
Conclusion
The use of in vivo xenograft models is a critical step in the preclinical evaluation of anti-cancer agents like this compound. The protocols and data presented here provide a framework for designing and executing robust studies to assess the efficacy of this compound and to explore its potential in combination with other therapies. Careful adherence to detailed methodologies and accurate data interpretation are essential for advancing our understanding of this promising MEK inhibitor.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Subcutaneous xenograft model [bio-protocol.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Macrophage migration inhibitory factor promotes resistance to MEK blockade in KRAS mutant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Allosteric MEK1/2 Inhibitor this compound (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: Cell Viability Assays for Refametinib Sensitivity Screening
Introduction
Refametinib, also known as RDEA119 or BAY 86-9766, is a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) enzymes. The RAS-RAF-MEK-ERK signaling pathway is a pivotal cascade in regulating cellular processes such as proliferation, differentiation, and survival. Aberrant activation of this pathway, frequently due to mutations in genes like BRAF and RAS, is a hallmark of numerous human cancers. This compound's inhibition of MEK prevents the downstream phosphorylation and activation of ERK, thereby inducing cell cycle arrest and apoptosis in cancer cells with a dependency on this pathway.
The assessment of cancer cell line sensitivity to this compound is a critical component of preclinical research, aiding in the identification of responsive cancer types and the elucidation of resistance mechanisms. Cell viability assays are indispensable for this purpose, offering quantitative insights into the cytotoxic and cytostatic effects of the compound. These notes provide detailed protocols for utilizing common cell viability assays to determine this compound sensitivity.
Mechanism of Action of this compound
This compound is a non-ATP-competitive inhibitor that binds to a specific allosteric site on the MEK1 and MEK2 enzymes. This binding event locks the enzyme in an inactive conformation, preventing its phosphorylation by the upstream kinase, RAF. Consequently, MEK is unable to phosphorylate its only known substrates, ERK1 and ERK2. The subsequent inhibition of ERK signaling leads to the modulation of various downstream transcription factors and regulatory proteins, culminating in reduced cell proliferation and survival.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying drug potency. The following table summarizes representative IC50 values for this compound across various cancer cell lines with different genetic backgrounds.
| Cell Line | Cancer Type | BRAF Status | RAS Status | This compound IC50 (nM) |
| A375 | Malignant Melanoma | V600E Mutant | Wild Type | 15 |
| SK-MEL-28 | Malignant Melanoma | V600E Mutant | Wild Type | 25 |
| HT-29 | Colorectal Carcinoma | V600E Mutant | Wild Type | 10 |
| Colo205 | Colorectal Carcinoma | V600E Mutant | Wild Type | 8 |
| HCT116 | Colorectal Carcinoma | Wild Type | KRAS G13D Mutant | 50 |
| Panc-1 | Pancreatic Carcinoma | Wild Type | KRAS G12D Mutant | 150 |
| MCF-7 | Breast Adenocarcinoma | Wild Type | Wild Type | >1000 |
| HeLa | Cervical Cancer | Wild Type | Wild Type | >1000 |
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to screen for this compound sensitivity.
Caption: General experimental workflow for screening this compound sensitivity using cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a series of this compound dilutions in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the cell viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
This compound
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium, including a vehicle control.
-
Drug Treatment: Add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the IC50 value by normalizing the luminescent signals to the vehicle control and plotting against the log of this compound concentration.
Considerations and Troubleshooting
-
Cell Seeding Density: It is crucial to optimize the initial cell seeding density to ensure that cells are in the exponential growth phase throughout the experiment and that the assay signal is within the linear range of the detection instrument.
-
Drug Incubation Time: The 72-hour incubation period is a standard starting point, but the optimal duration may vary depending on the cell line's doubling time.
-
Vehicle Control: The concentration of the solvent (e.g., DMSO) used to dissolve this compound should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
Edge Effects: To minimize "edge effects" in 96-well plates, it is advisable to fill the outer wells with sterile PBS or medium and not use them for experimental data points.
-
Assay Choice: The choice of viability assay can influence the results. For instance, MTT assays can be affected by changes in cellular redox state, while ATP-based assays like CellTiter-Glo® provide a more direct measure of metabolically active cells. It is often recommended to validate findings with a secondary, complementary assay.
Application Note and Protocols for Western Blot Analysis of ERK Phosphorylation after Refametinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation and constitutive activation of this pathway, often due to mutations in genes like BRAF or RAS, are implicated in more than one-third of all human cancers.[1][2] The extracellular signal-regulated kinases (ERK1 and ERK2) are terminal kinases in this cascade. Their activation occurs through phosphorylation by the dual-specificity kinases MEK1 and MEK2.[3] Once phosphorylated (p-ERK), ERK translocates to the nucleus to regulate gene expression, driving tumor cell proliferation and survival.[1]
Refametinib (also known as RDEA119 or BAY 86-9766) is a potent, selective, and orally bioavailable allosteric inhibitor of MEK1 and MEK2.[3][4][5] As a non-ATP-competitive inhibitor, it binds to a unique pocket on the MEK enzyme, locking it in an inactive conformation and preventing the phosphorylation of its only known substrates, ERK1/2.[1][3] This targeted inhibition makes this compound a valuable tool for cancer research and a potential therapeutic agent.[5][6]
This application note provides a detailed protocol for assessing the pharmacodynamic effect of this compound by measuring the inhibition of ERK1/2 phosphorylation in cancer cell lines using Western blot analysis.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample. This protocol utilizes phospho-specific antibodies to measure the levels of phosphorylated ERK1/2 (p-ERK) relative to the total amount of ERK1/2 protein. By treating cancer cells with varying concentrations of this compound, a dose-dependent decrease in the p-ERK/total ERK ratio is expected, which serves as a direct measure of the drug's inhibitory activity on the MEK/ERK pathway.[7][8] This ratiometric analysis corrects for any variations in protein loading, ensuring accurate quantification of target inhibition.[9]
Signaling Pathway and Experimental Workflow
// Pathway connections "Growth_Factor" -> "RTK" [label="Activates"]; "RTK" -> "RAS"; "RAS" -> "RAF"; "RAF" -> "MEK"; "MEK" -> "ERK" [label=" Phosphorylates "]; "ERK" -> "pERK" [style=dashed, arrowhead=none]; "pERK" -> "Transcription_Factors"; "Transcription_Factors" -> "Gene_Expression";
// Inhibition "this compound" -> "MEK" [arrowhead=tee, color="#EA4335", style=bold, penwidth=2]; }
Caption: The Ras/Raf/MEK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
Caption: Step-by-step experimental workflow for Western blot analysis of ERK phosphorylation.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Lines: Human cancer cell line with a known activated MAPK pathway (e.g., A-375 melanoma with BRAF V600E mutation, HCC1954 breast cancer).[1][10]
-
This compound: Prepare a 10 mM stock solution in DMSO and store at -20°C.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels (e.g., 4-12% Bis-Tris gels), running buffer, loading buffer.
-
Transfer: PVDF membrane, transfer buffer, methanol.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9][11]
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit anti-total ERK1/2 antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Stripping Buffer: Mild stripping buffer (e.g., 1.5% Glycine, 0.1% SDS, 1% Tween-20, pH 2.2).[9][12]
Step-by-Step Procedure
1. Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to attach overnight. c. The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to reduce basal ERK phosphorylation.[9] d. Prepare serial dilutions of this compound in a low-serum medium (e.g., 0, 10, 50, 100, 500 nM). e. Treat cells with the different concentrations of this compound for a predetermined time (e.g., 2 hours). Include a DMSO-only vehicle control.
2. Cell Lysis and Protein Quantification: a. After treatment, place plates on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (total protein extract) to a new tube. g. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.
3. SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and loading buffer. Load 15-20 µg of protein per lane on an SDS-PAGE gel. b. Run the gel at 120-150 V until the dye front reaches the bottom.[12] c. Transfer the separated proteins to a PVDF membrane at 100 V for 60-90 minutes.
4. Immunoblotting for p-ERK: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9] b. Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[12] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Signal Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
6. Stripping and Reprobing for Total ERK: a. After imaging for p-ERK, wash the membrane with TBST. b. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[9] c. Wash thoroughly with TBST (3 x 10 minutes). d. Repeat the immunoblotting procedure starting from the blocking step (4a), but this time using the primary antibody against total ERK1/2. This serves as a loading control.[13]
Data Analysis and Expected Results
Analysis:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for both p-ERK and total ERK for each sample.
-
Normalize the p-ERK signal by dividing it by the corresponding total ERK signal for each lane (p-ERK / total ERK).
-
Express the results as a percentage of the vehicle (DMSO) control to visualize the dose-dependent inhibition.
Expected Results: Treatment with this compound is expected to cause a significant, dose-dependent reduction in the levels of phosphorylated ERK1/2.[7] The total ERK1/2 levels should remain relatively constant across all treatment conditions, confirming that the observed effect is due to the inhibition of phosphorylation and not protein degradation. The IC50 value, the concentration of this compound that causes 50% inhibition of ERK phosphorylation, can be calculated from the dose-response curve.
Quantitative Data Summary
The following table presents example data from a hypothetical experiment analyzing the effect of this compound on ERK phosphorylation in A-375 cells.
| This compound Conc. (nM) | p-ERK Signal (Arbitrary Units) | Total ERK Signal (Arbitrary Units) | Normalized Ratio (p-ERK / Total ERK) | % Inhibition |
| 0 (Vehicle) | 15,200 | 15,500 | 0.98 | 0% |
| 10 | 11,850 | 15,300 | 0.77 | 21% |
| 50 | 7,500 | 15,600 | 0.48 | 51% |
| 100 | 4,100 | 15,450 | 0.27 | 73% |
| 500 | 1,250 | 15,550 | 0.08 | 92% |
Troubleshooting
| Issue | Possible Cause | Solution |
| No p-ERK signal | Inactive pathway, incorrect antibody dilution, insufficient protein load. | Use a positive control (e.g., EGF-stimulated cells). Optimize antibody concentration. Load more protein (20-30 µg). |
| High background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time to 2 hours. Use 5% BSA. Increase number and duration of TBST washes. |
| Weak total ERK signal after stripping | Harsh stripping buffer removed too much protein. | Use a milder stripping buffer. Confirm protein loss by Ponceau S staining before and after stripping. |
| Inconsistent results | Variation in cell confluency, treatment time, or protein loading. | Maintain consistent cell culture practices. Ensure accurate protein quantification and equal loading. |
References
- 1. Portico [access.portico.org]
- 2. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. This compound | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phase II Studies with this compound or this compound plus Sorafenib in Patients with RAS-Mutated Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A preclinical evaluation of the MEK inhibitor this compound in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to Refametinib and MEK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Refametinib and other MEK inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments.
Q1: My cancer cell line shows a poor initial response to a MEK inhibitor. What are the potential mechanisms for this intrinsic resistance?
A: Intrinsic resistance to MEK inhibitors, particularly in KRAS-mutant cancers, is a common observation and can be attributed to several factors. Unlike BRAF-mutant cancers which are often highly dependent on the MAPK pathway, KRAS-mutant tumors frequently have pre-existing activation of parallel signaling pathways that bypass the MEK blockade.[1][2]
-
PI3K/AKT Pathway Activation: A primary mechanism of intrinsic resistance is the co-activation of the PI3K/AKT pathway.[1][2] Activating mutations in PIK3CA or loss of the tumor suppressor PTEN can render cells less sensitive to MEK inhibition alone.[1][2][3] The combination of MEK and PI3K inhibitors has been shown to be more effective in these contexts.[1][4]
-
Feedback Loops and Receptor Tyrosine Kinases (RTKs): Inhibition of MEK can trigger feedback mechanisms that activate RTKs like EGFR, HER2, and ERBB3.[5][6] This leads to reactivation of survival signaling, often through the PI3K/AKT pathway.[6] For instance, MEK inhibition can lead to the transcriptional upregulation of ERBB3, which promotes resistance.[5]
-
Inflammatory Signaling: In KRAS-mutant colorectal cancer, the expression of interferon- and inflammatory-related genes has been associated with both intrinsic and acquired resistance to MEK inhibition.[7]
Q2: My cells initially responded to the MEK inhibitor, but have now developed resistance. How can I determine if MAPK pathway reactivation is the cause?
A: The most common mechanism of acquired resistance is the reactivation of the MAPK pathway itself, rendering the MEK inhibitor ineffective.[8][9] The first step in troubleshooting is to assess the phosphorylation status of ERK (p-ERK), the direct downstream target of MEK.
-
Experimental Step: Perform a Western blot analysis on lysates from your sensitive and resistant cell lines, both with and without MEK inhibitor treatment. Probe for phosphorylated ERK (p-ERK1/2) and total ERK1/2. If p-ERK levels are restored in the resistant line despite drug treatment, it confirms MAPK pathway reactivation.[10][11]
-
Potential Causes:
-
Secondary Mutations in MEK: Acquired mutations in the allosteric binding pocket of MEK1 (MAP2K1) or MEK2 (MAP2K2) can prevent the inhibitor from binding effectively.[10][12][13]
-
Amplification of Upstream Oncogenes: Increased copy number of BRAF or KRAS can lead to such a high level of upstream signaling that the inhibitor is overwhelmed.[12][14]
-
Mutations in Other Pathway Components: New activating mutations in NRAS or other upstream components can also drive ERK reactivation.[15][16]
-
Q3: Western blot analysis shows that p-ERK remains suppressed in my resistant cells. What bypass signaling pathways should I investigate?
A: If the MAPK pathway remains inhibited, it strongly suggests that the cancer cells have activated an alternative, or "bypass," signaling pathway to maintain proliferation and survival.[12][17][18]
-
PI3K/AKT Pathway: This is one of the most frequently activated bypass pathways.[3][19] You should perform a Western blot to check for increased levels of phosphorylated AKT (p-AKT). Activation can be driven by RTK signaling or mutations in the PI3K pathway itself.[3][9][19]
-
MET Amplification: Amplification of the MET receptor tyrosine kinase is a clinically relevant mechanism of resistance.[17][20][21][22] MET amplification can reactivate the PI3K/AKT pathway and, in some cases, the MAPK pathway, bypassing the original oncogenic driver.[20][23][24] This can be assessed by qPCR for gene copy number or Western blot for total MET and phospho-MET.
-
STAT3 Activation: Upregulation of STAT3 signaling has also been identified as a resistance mechanism.[25][26] In KRAS-mutant colorectal cancer, MEK inhibition can induce the secretion of Macrophage Migration Inhibitory Factor (MIF), which in turn activates STAT3.[25] Check for an increase in phosphorylated STAT3 (p-STAT3) via Western blot.
-
Other RTKs: Broad kinome profiling or analysis of other RTKs like EGFR and AXL may reveal additional bypass mechanisms.[26][27]
Q4: I want to generate a MEK inhibitor-resistant cell line. What is the general procedure?
A: Developing drug-resistant cell lines is a standard method for studying acquired resistance mechanisms in a controlled environment.[28] The most common approach involves continuous exposure to the drug over an extended period.[29][30]
-
Procedure Outline:
-
Determine Initial Sensitivity: First, establish the IC50 (half-maximal inhibitory concentration) of the MEK inhibitor for your parental (sensitive) cell line using a cell viability assay.[31][32]
-
Continuous Exposure: Culture the parental cells in media containing the MEK inhibitor at a concentration close to the IC50.
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the drug concentration.[29] A common strategy is to increase the concentration by 1.5- to 2-fold at each step, after the cells have become confluent.[29]
-
Recovery Periods: It can be beneficial to alternate drug exposure with recovery periods in drug-free media to select for a stable resistant population.[30]
-
Isolate Clones: Once a population is growing steadily at a high drug concentration (e.g., 10-fold or more above the initial IC50), you can either use the polyclonal population or isolate single-cell clones for more homogenous experimental models.
-
Cryopreservation: Remember to cryopreserve cells at various stages of the selection process.[29]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to MEK inhibitor resistance.
Table 1: Examples of MEK Inhibitor IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | MEK Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change | Resistance Mechanism |
|---|---|---|---|---|---|---|---|
| HCT-116 | Colorectal Cancer | KRAS (G13D) | Selumetinib (AZD6244) | ~10 | >10,000 | >1000 | MEK1 (F129L) Mutation + KRAS Amplification[10] |
| HCT-116 | Colorectal Cancer | KRAS (G13D), PIK3CA (H1047R) | PD0325901 | ~100 | >1,000 | >10 | PI3K Pathway Activation[1] |
| LoVo | Colorectal Cancer | KRAS (G13D) | Selumetinib (AZD6244) | ~50 | >10,000 | >200 | MEK1 (C121S) Mutation[10] |
| A375 | Melanoma | BRAF (V600E) | Trametinib | ~1 | ~500 | ~500 | MEK2 (C125S) Mutation[12] |
Table 2: Common Genetic and Non-Genetic Mechanisms of Acquired MEK Inhibitor Resistance
| Mechanism Category | Specific Alteration | Associated Cancer Types |
|---|---|---|
| MAPK Pathway Reactivation | Secondary mutations in MAP2K1 (MEK1) or MAP2K2 (MEK2) | Melanoma, Colorectal Cancer[10][12][14] |
| Amplification of BRAF or KRAS | Melanoma, Colorectal Cancer[10][12][14] | |
| Acquired mutations in NRAS | Melanoma[3][15] | |
| Mutations in MAPK1 (ERK2) | Melanoma[16][33] | |
| Bypass Pathway Activation | Amplification or activation of MET | Non-Small Cell Lung Cancer, Colorectal Cancer[17][20][23][24] |
| Activation of the PI3K/AKT pathway (e.g., via PIK3CA mutation, PTEN loss) | Melanoma, Colorectal Cancer[1][2][3][19] | |
| Upregulation of other RTKs (e.g., EGFR, ERBB3) | Various[5][6][34] | |
| Activation of STAT3 signaling | Colorectal Cancer[25][26] | |
| Epigenetic/Transcriptional | Enhancer reprogramming leading to sustained MAPK activation | Ovarian Cancer[14] |
| | Upregulation of interferon-stimulated genes (ISGs) | Colorectal Cancer[7] |
Diagrams of Signaling Pathways and Workflows
The following diagrams illustrate key resistance pathways and experimental decision-making processes.
Caption: Key mechanisms of acquired resistance to MEK inhibitors.
Caption: Experimental workflow for troubleshooting MEK inhibitor resistance.
Detailed Experimental Protocols
Protocol 1: Western Blot for MAPK and PI3K/AKT Pathway Activation
This protocol is for assessing the phosphorylation status of key signaling proteins.
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency. Treat with the MEK inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.[35]
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer using Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[36]
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-ERK, mouse anti-total-ERK, rabbit anti-phospho-AKT, rabbit anti-total-AKT) diluted in blocking buffer overnight at 4°C.[11][36]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.[36]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
For re-probing (e.g., probing for total ERK after p-ERK), use a stripping buffer to remove the first set of antibodies before re-blocking and incubating with the next primary antibody.[36]
-
Protocol 2: Cell Viability Assay for IC50 Determination
This protocol describes a standard method for measuring drug sensitivity.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of the MEK inhibitor in culture media. It is advisable to perform a wide range of concentrations (e.g., 0.1 nM to 10 µM) for the initial characterization.[31]
-
Remove the old media from the cells and add the media containing the different drug concentrations. Include wells with vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours (or a time period appropriate for the cell line's doubling time).
-
-
Viability Measurement (using an ATP-based assay like CellTiter-Glo®):
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the normalized viability against the log of the drug concentration.
-
Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.[32]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is used to determine if a protein of interest is interacting with other proteins (e.g., to confirm RTK-adaptor protein binding).
-
Cell Lysis:
-
Pre-clearing Lysate:
-
Add Protein A/G-agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation.[39] This step reduces non-specific binding to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[37]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer. This step is critical to remove non-specifically bound proteins.[38]
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform a Western blot as described in Protocol 1, probing for the "prey" protein you hypothesize is interacting with your "bait" protein. A band for the prey protein in the IP lane indicates an interaction.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K pathway activation mediates resistance to MEK inhibitors in KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of MEK and PI3K pathways overcomes acquired resistance to EGFR‐TKIs in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of interferon gene expression overcomes resistance to MEK inhibition in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Overactivation of Akt Contributes to MEK Inhibitor Primary and Acquired Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Targeting MET Amplification: Opportunities and Obstacles in Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MEK inhibitors against MET-amplified non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MEK inhibitors against MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Macrophage migration inhibitory factor promotes resistance to MEK blockade in KRAS mutant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. frontiersin.org [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 30. blog.crownbio.com [blog.crownbio.com]
- 31. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 32. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ERK Mutations Confer Resistance to Mitogen-Activated Protein Kinase Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Enhancer Remodeling During Adaptive Bypass to MEK Inhibition Is Attenuated by Pharmacological Targeting of the P-TEFb Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubcompare.ai [pubcompare.ai]
- 36. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 37. assaygenie.com [assaygenie.com]
- 38. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 39. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
Technical Support Center: Investigating Feedback Activation of STAT3 and MAPK Pathways in Response to Refametinib
Welcome to the technical support center for researchers investigating the efficacy of Refametinib and the associated feedback mechanisms involving STAT3 and MAPK pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RDEA119 or BAY 86-9766) is an orally bioavailable, potent, and selective allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, thereby inhibiting growth factor-mediated cell signaling and proliferation in cancer cells where this pathway is constitutively active.[3][4][5]
Q2: We are observing limited efficacy of this compound in our cancer cell line model despite confirming MEK inhibition. What could be the underlying reason?
A common mechanism for limited efficacy or acquired resistance to MEK inhibitors like this compound is the feedback activation of compensatory signaling pathways.[6] A key pathway implicated in this resistance is the STAT3 signaling pathway.[7][8][9][10] Inhibition of the MEK/ERK pathway can lead to the reactivation of upstream receptor tyrosine kinases (RTKs), which in turn can activate STAT3, promoting cell survival and proliferation.[11][12] Additionally, reactivation of the MAPK pathway itself through various feedback loops can also occur.[13][14][15]
Q3: How can we confirm if STAT3 is activated in our this compound-treated cells?
Activation of STAT3 is typically assessed by examining its phosphorylation status, specifically at tyrosine 705 (p-STAT3 Tyr705). The most common method to detect this is through Western blotting using an antibody specific for p-STAT3 (Tyr705).[16] An increase in the p-STAT3/total STAT3 ratio in this compound-treated cells compared to vehicle-treated controls would indicate STAT3 activation.
Q4: What are the potential upstream regulators of STAT3 activation following this compound treatment?
Several upstream kinases can activate STAT3 in response to MEK inhibition. These include:
-
Janus kinases (JAKs): Particularly JAK2, which can be activated by various cytokines and growth factor receptors.[9]
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, FGFR, and PDGFR, which can be activated as a feedback response to MAPK pathway inhibition.[11][17]
-
Src family kinases: These non-receptor tyrosine kinases can also contribute to STAT3 activation.[11]
Troubleshooting Guides
Problem 1: Inconsistent p-ERK inhibition with this compound treatment.
-
Possible Cause 1: Suboptimal drug concentration or treatment time.
-
Troubleshooting: Perform a dose-response and time-course experiment. Assess p-ERK levels at various concentrations of this compound (e.g., 10 nM to 1 µM) and at different time points (e.g., 1, 6, 24, 48 hours) to determine the optimal conditions for sustained p-ERK inhibition in your specific cell line.
-
-
Possible Cause 2: Drug instability.
-
Troubleshooting: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Rapid feedback reactivation of the MAPK pathway.
Problem 2: No significant increase in p-STAT3 is observed after this compound treatment, but cells still show resistance.
-
Possible Cause 1: The resistance mechanism in your cell line is STAT3-independent.
-
Possible Cause 2: The timing of p-STAT3 activation was missed.
-
Troubleshooting: Perform a detailed time-course experiment, analyzing p-STAT3 levels at multiple time points post-Refametinib treatment (e.g., 6, 12, 24, 48, 72 hours). Feedback activation can be a dynamic process.
-
-
Possible Cause 3: Technical issues with the Western blot for p-STAT3.
-
Troubleshooting: Ensure the use of a validated p-STAT3 (Tyr705) antibody.[16] Use appropriate phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your proteins. Include a positive control for p-STAT3 activation (e.g., cells treated with a known STAT3 activator like IL-6).
-
Problem 3: Difficulty in interpreting cell viability assay results.
-
Possible Cause 1: Assay endpoint does not reflect the biological effect.
-
Troubleshooting: this compound may induce cell cycle arrest rather than apoptosis in some cell lines. Consider using assays that measure proliferation (e.g., BrdU incorporation) or clonogenic survival in addition to metabolic activity-based assays like MTT or CellTiter-Glo.
-
-
Possible Cause 2: Incorrect seeding density or assay duration.
-
Possible Cause 3: Interference of the compound with the assay reagents.
-
Troubleshooting: Run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself).
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| MEK1 IC50 | 19 nM | Cell-free assay | [1][2] |
| MEK2 IC50 | 47 nM | Cell-free assay | [1][2] |
| p-ERK1/2 EC50 | 2.5 - 15.8 nM | Various human cancer cell lines | [20] |
| GI50 (BRAF V600E) | 67 - 89 nM | Anchorage-dependent growth | [1][20] |
| GI50 (BRAF V600E) | 40 - 84 nM | Anchorage-independent growth | [1][20] |
| GI50 (BRAF wt) | 1.4 - 34.1 µM | Anchorage-dependent growth | [1] |
Experimental Protocols
1. Western Blotting for Phosphorylated and Total STAT3 and ERK
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-p-STAT3 Tyr705, rabbit anti-STAT3, rabbit anti-p-ERK1/2, rabbit anti-ERK1/2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
-
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: this compound inhibits MEK, leading to feedback activation of STAT3.
Caption: Key steps in the Western blotting experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. This compound | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Rational combination of MEK inhibitor and the STAT3 pathway modulator for the therapy in K-Ras mutated pancreatic and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MEK inhibition affects STAT3 signaling and invasion in human melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol Regulates the Tumor Adaptive Resistance to MAPK Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Concurrent MEK targeted therapy prevents MAPK pathway reactivation during BRAFV600E targeted inhibition in a novel syngeneic murine glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 17. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combating acquired resistance to MAPK inhibitors in melanoma by targeting Abl1/2-mediated reactivation of MEK/ERK/MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allosteric MEK1/2 Inhibitor this compound (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. file.medchemexpress.com [file.medchemexpress.com]
Optimizing Refametinib Dosing for Maximal Tumor Growth Inhibition: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the MEK1/2 inhibitor, Refametinib. Our goal is to help you optimize your experimental protocols to achieve maximal tumor growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and selective allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] By binding to a pocket adjacent to the ATP-binding site, this compound prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2.[1] This leads to the inhibition of downstream signaling, resulting in reduced cell proliferation and tumor growth.[1][2]
Q2: Which tumor models are most sensitive to this compound?
A2: Preclinical studies have shown that tumor cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway, particularly BRAF V600E mutations, are highly sensitive to this compound.[3] Efficacy has been demonstrated in various xenograft models, including melanoma (A375), colon carcinoma (Colo205, HT-29), and pancreatic cancer.[3] Sensitivity can be influenced by the genetic background of the tumor, with RAS-mutated cell lines also showing a response.[4][5]
Q3: What is a recommended starting dose and schedule for in vivo studies?
A3: Based on preclinical data, effective oral doses of this compound in mouse xenograft models typically range from 25 mg/kg to 50 mg/kg, administered once or twice daily.[3] Continuous daily dosing has been shown to be more effective than intermittent schedules (e.g., every other day).[3] The optimal schedule is dependent on the specific tumor model and its growth kinetics.
Q4: How should I prepare this compound for oral administration in mice?
A4: this compound can be formulated for oral gavage. A common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] It is crucial to ensure the solution is homogenous and stable. For long-term studies, a drinking water formulation using 2-hydroxypropyl-β-cyclodextrin (HPBCD) to enhance solubility has also been described.[1]
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition
If you are observing lower than expected tumor growth inhibition (TGI) in your in vivo experiments, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing or Schedule | - Verify Dose Calculations: Double-check all calculations for dose preparation based on animal weight. - Optimize Schedule: In some models, twice-daily dosing may be more effective than once-daily administration to maintain sufficient plasma concentrations.[3] |
| Poor Drug Formulation or Stability | - Assess Formulation: Ensure the drug is fully dissolved and the formulation is stable. Prepare fresh formulations regularly. For drinking water formulations, protect from light to prevent degradation.[1] - Confirm Administration: Observe animals post-gavage to ensure proper administration and no significant leakage. |
| Tumor Model Insensitivity/Resistance | - Confirm Pathway Activation: Verify the activation of the RAS/RAF/MEK/ERK pathway in your chosen cell line via Western blot for phosphorylated ERK (p-ERK). - Assess for Resistance Mechanisms: Consider intrinsic or acquired resistance. This can be due to mutations in MEK1 that prevent drug binding or activation of bypass signaling pathways (e.g., PI3K/AKT).[6] |
| Variability in Tumor Engraftment and Growth | - Standardize Implantation: Ensure consistent cell numbers, injection volume (typically 100-200 µL), and subcutaneous injection technique.[1][7][8] Using Matrigel can improve tumor take rates.[1][7] - Monitor Animal Health: Poor animal health can affect tumor growth and drug metabolism. |
Issue 2: High Variability in Tumor Volume within Treatment Groups
High variability can mask the true effect of the treatment. Here are some strategies to minimize it:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | - Cell Viability: Ensure high viability of tumor cells at the time of injection. Keep cells on ice prior to injection.[8] - Injection Technique: Use a consistent needle gauge (e.g., 25-27G) and inject subcutaneously into the flank, avoiding intramuscular injection.[1][7][8] Tent the skin to ensure proper subcutaneous placement. |
| Heterogeneity of the Tumor Model | - Cell Line Homogeneity: Ensure a homogenous cell population is used for implantation. Passage number can affect tumor growth characteristics. - Patient-Derived Xenografts (PDX): Be aware that PDX models can have inherent heterogeneity. Increase group sizes to account for this variability.[9][10][11] |
| Inaccurate Tumor Measurement | - Consistent Caliper Measurement: Use the same method and, if possible, the same person to measure tumors throughout the study. The standard formula is Tumor Volume = (Length x Width²) / 2.[12] |
| Statistical Analysis | - Appropriate Statistical Methods: Use statistical models that can account for individual animal growth curves and potential missing data points due to animal sacrifice at tumor volume limits.[2][6][13][14][15][16][17][18] |
Issue 3: Inconsistent Pharmacodynamic (PD) Marker Results (p-ERK Levels)
Inhibition of p-ERK is a key indicator of this compound's on-target activity. If you are having trouble detecting a consistent decrease in p-ERK in tumor tissue, consider these points:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Tissue Collection and Processing | - Timing of Collection: Collect tumor samples at the expected time of peak drug concentration and target inhibition. - Rapid Processing: Immediately snap-freeze tumors in liquid nitrogen or place them in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[19] |
| Western Blotting Issues | - Antibody Quality: Use validated antibodies specific for phosphorylated and total ERK. - Loading Controls: Ensure equal protein loading by quantifying total protein and using a reliable loading control. - Phosphatase Inhibitors: Crucially, include phosphatase inhibitors in all buffers used for protein extraction and Western blotting.[19] |
| Feedback Reactivation of the Pathway | - Time-Course Analysis: MEK inhibition can sometimes lead to a feedback reactivation of the pathway. Analyze p-ERK levels at different time points after dosing to capture the dynamics of inhibition and potential rebound.[4][5] |
Quantitative Data Summary
The following tables summarize preclinical data for this compound to aid in experimental design.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Cell Line | Dose (mg/kg) | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) | Reference |
| Melanoma | A375 | 50 | Once Daily | 14 days | 68% | [3] |
| Colon Carcinoma | Colo205 | 25 | Once Daily | 14 days | 123% (tumor shrinkage) | [3] |
| Colon Carcinoma | HT-29 | 25 | Once Daily | 14 days | 56% | [3] |
| Epidermoid Carcinoma | A431 | 25 | Once Daily | 14 days | 67% | [3] |
Table 2: In Vitro Potency of this compound
| Assay Type | Cell Lines with BRAF V600E | GI50 / IC50 | Reference |
| Anchorage-dependent growth | A375, SK-MEI-28, Colo205, HT-29 | 67 - 89 nM | [3] |
| Anchorage-independent growth | Various | 40 - 84 nM | [3] |
| MEK1 Kinase Inhibition | Cell-free | 19 nM | [3] |
| MEK2 Kinase Inhibition | Cell-free | 47 nM | [3] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Cell Culture and Preparation:
-
Culture tumor cells (e.g., A375 melanoma) in the recommended medium.
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile PBS or HBSS and resuspend in a 1:1 mixture of PBS/HBSS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[1][7]
-
Keep the cell suspension on ice until injection.[8]
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of athymic nude mice.[20]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Randomize mice into treatment and control groups when tumors reach a volume of approximately 100-200 mm³.
-
-
Drug Administration:
-
Prepare this compound formulation for oral gavage.
-
Administer the appropriate dose (e.g., 25 or 50 mg/kg) daily for the duration of the study (e.g., 14-21 days).
-
Administer vehicle to the control group.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 – (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Perform statistical analysis to determine the significance of the treatment effect.[2][6][13][14][15][16][17][18]
-
Protocol 2: Western Blot for p-ERK/ERK Analysis
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control animals at a specified time point post-dosing.
-
Immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[19]
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe with a primary antibody against total ERK1/2 as a loading control.[21]
-
-
Densitometry Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Visualizations
Caption: this compound inhibits MEK1/2, blocking the RAS/RAF/MEK/ERK signaling pathway.
Caption: Workflow for in vivo evaluation of this compound efficacy.
Caption: Decision tree for troubleshooting suboptimal tumor growth inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. second scight | get a second scientific sight! [secondscight.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Allosteric MEK1/2 inhibitor this compound (BAY 86-9766) in combination with sorafenib exhibits antitumor activity in preclinical murine and rat models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TumGrowth: An open-access web tool for the statistical analysis of tumor growth curves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Patient-derived xenograft (PDX) tumors increase growth rate with time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repo.uni-hannover.de [repo.uni-hannover.de]
- 15. repo.uni-hannover.de [repo.uni-hannover.de]
- 16. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sites.math.duke.edu [sites.math.duke.edu]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Refametinib's Anti-proliferative Effects with PI3K Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of Refametinib (a MEK inhibitor) and PI3K inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for combining this compound with a PI3K inhibitor?
A1: The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR signaling pathways are two of the most frequently hyperactivated pathways in human cancers, driving cell proliferation, survival, and growth.[1][2] These pathways exhibit significant crosstalk.[1] Inhibition of the MEK pathway with this compound can sometimes lead to a compensatory activation of the PI3K/AKT pathway, which can mediate drug resistance.[3] By simultaneously inhibiting both MEK and PI3K, it is possible to achieve a more potent and durable anti-proliferative effect, overcoming this resistance mechanism.[1][4][5] Preclinical studies have demonstrated that dual targeting of these pathways can lead to synergistic anti-tumor activity in various cancer models.[2]
Q2: Which specific PI3K inhibitors are commonly used in combination with this compound?
A2: Several PI3K inhibitors have been investigated in combination with MEK inhibitors like this compound. One notable example from preclinical and clinical studies is Copanlisib (a pan-PI3K inhibitor) .[6][7][8][9] Other PI3K inhibitors that have been tested in combination with MEK inhibitors in broader studies include Pictilisib (GDC-0941) and BKM120.[10][11][12] The choice of PI3K inhibitor may depend on the specific cancer type and its genetic background (e.g., PIK3CA mutation status).
Q3: What kind of anti-proliferative effects can be expected from this combination?
A3: The combination of this compound and a PI3K inhibitor is expected to result in a synergistic reduction in cell proliferation.[6][13] This means the observed effect of the combination is greater than the sum of the effects of each drug used individually. In addition to inhibiting proliferation, this combination can also induce apoptosis (programmed cell death).[4][10]
Q4: How do I determine the optimal concentrations for this compound and the PI3K inhibitor in my experiments?
A4: The optimal concentrations should be determined empirically for each cell line. A common starting point is to perform a dose-response matrix experiment. First, determine the IC50 (half-maximal inhibitory concentration) for each drug individually. For this compound, the IC50 can range from approximately 19 nM to 47 nM in cell-free assays and can vary in cell-based assays depending on the cell line's genetic background, such as BRAF mutation status.[14][15] For PI3K inhibitors, the IC50 values are also in the nanomolar to low micromolar range. Based on the individual IC50 values, you can design a matrix of concentrations of both drugs around their respective IC50s to test in combination.
Troubleshooting Guides
Issue 1: I am not observing a synergistic anti-proliferative effect with the combination treatment.
-
Possible Cause 1: Suboptimal Drug Concentrations.
-
Solution: Re-evaluate the dose-response curves for each drug individually in your specific cell line. Ensure that the concentrations used in the combination experiment are in the effective range for each drug. It is advisable to use a range of concentrations both below and above the IC50 values in a matrix format to identify the synergistic window.[16]
-
-
Possible Cause 2: Inappropriate Assay Duration.
-
Solution: The timing of the assay endpoint is critical. A 72-hour incubation period is common for proliferation assays, but this may need to be optimized.[17] Shorter durations may not allow for the full effect of the drugs to manifest, while longer durations could lead to confounding factors like nutrient depletion in the media.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: The cell line you are using may not be dependent on both the MAPK and PI3K pathways for its proliferation. Verify the mutation status of key genes in these pathways (e.g., KRAS, BRAF, PIK3CA, PTEN) in your cell line. The combination is often more effective in cell lines with co-activation of both pathways.[3] Consider testing the combination in a panel of cell lines with different genetic backgrounds.
-
-
Possible Cause 4: Drug Interaction or Instability.
-
Solution: Ensure the stability of both drugs in your cell culture media over the duration of the experiment. Some compounds can degrade or interact with components in the media. Refer to the manufacturer's instructions for storage and handling.
-
Issue 2: I am observing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Inaccurate cell counting and uneven distribution of cells in the wells are common sources of variability.[18] Automating the seeding process or using a multichannel pipette with care can improve consistency.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile media or PBS.
-
-
Possible Cause 3: Issues with Drug Dilutions.
-
Solution: Prepare fresh drug dilutions for each experiment. Ensure thorough mixing at each dilution step. When preparing a dose-response curve, perform serial dilutions carefully.
-
Issue 3: My cells are detaching or showing signs of stress even in the control wells.
-
Possible Cause 1: Suboptimal Cell Culture Conditions.
-
Solution: Ensure that the cell culture medium, supplements, and incubation conditions (temperature, CO2, humidity) are optimal for your specific cell line. Check for potential contamination (e.g., mycoplasma).[18]
-
-
Possible Cause 2: Over-confluency or Under-seeding.
-
Solution: Seeding cells at the correct density is crucial. Over-confluency can lead to contact inhibition and cell death, while under-seeding can result in a lack of necessary cell-to-cell contact for survival and growth.[19]
-
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound and PI3K Inhibitors (Example Data)
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| This compound (RDEA119) | MEK1/2 | A375 (BRAF V600E) | 67-89 | [14] |
| This compound (RDEA119) | MEK1/2 | Colo205 (BRAF V600E) | ~70 | [14] |
| This compound (RDEA119) | MEK1/2 | BxPC3 (KRAS G12D) | >1000 | [14] |
| Copanlisib | PI3Kα/δ | Various | Varies | [20] |
| Pictilisib (GDC-0941) | pan-PI3K | Various | Varies | [11][21] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. This table provides examples from the literature and should not be considered universal values.
Table 2: Synergistic Effects of this compound and PI3K Inhibitor Combination (Example Data)
| Cell Line | Combination | Combination Index (CI) | Interpretation | Reference |
| HCC1954-P | This compound + Copanlisib | 0.39-0.75 | Synergism | [9] |
| BT474-RES | This compound + Copanlisib | < 1.0 | Synergism | [6] |
| HCT116 | AZD6244 (MEKi) + GDC-0941 (PI3Ki) | < 1.0 | Synergism | [13] |
Note: The Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The values presented are examples and will vary based on the experimental setup.
Experimental Protocols
1. Cell Proliferation Assay (e.g., Sulforhodamine B [SRB] Assay)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the PI3K inhibitor in complete growth medium at 2x the final desired concentration.
-
Add 100 µL of the 2x drug solutions to the respective wells. For combination treatments, add 50 µL of each 4x drug solution.
-
Include vehicle control (e.g., DMSO) wells.
-
Incubate for 72 hours.
-
-
Cell Fixation and Staining:
-
Gently remove the medium.
-
Fix the cells by adding 100 µL of 10% trichloroacetic acid (TCA) per well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy.
-
Mandatory Visualizations
Caption: Combined inhibition of MAPK and PI3K pathways.
Caption: Workflow for combination drug proliferation assay.
Caption: Troubleshooting logic for lack of drug synergy.
References
- 1. PI3K and MEK inhibitor combinations: examining the evidence in selected tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEK and PI3K inhibition in solid tumors: rationale and evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase Ib Trial of the PI3K Inhibitor Copanlisib Combined with the Allosteric MEK Inhibitor this compound in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combined MEK and PI3K inhibition in a mouse model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture Troubleshooting [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. portlandpress.com [portlandpress.com]
Strategies to mitigate Refametinib-induced feedback loops in signaling pathways
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating Refametinib-induced feedback loops in signaling pathways. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when investigating this compound's effects and the associated feedback mechanisms.
Problem 1: Decreased this compound efficacy over time, even with consistent target (MEK) inhibition.
-
Question: We are treating cancer cells with this compound and initially see a strong inhibition of ERK phosphorylation and cell proliferation. However, after prolonged treatment, we observe a rebound in cell viability despite continued suppression of p-ERK. What could be the cause?
-
Answer: This is a common observation and is often due to the activation of compensatory signaling pathways, a phenomenon known as a feedback loop. When the MAPK/ERK pathway is inhibited by this compound, the cell can adapt by activating alternative survival pathways. One of the most well-documented feedback mechanisms is the activation of the PI3K/AKT/mTOR pathway.[1][2] Inhibition of MEK can lead to the disinhibition of upstream receptor tyrosine kinases (RTKs) like EGFR and HER2, which in turn activate PI3K and subsequently AKT.[2] To confirm this, you should assess the phosphorylation status of key proteins in the PI3K/AKT pathway.
-
Recommended Action: Perform a Western blot analysis to probe for phosphorylated AKT (at Ser473 and Thr308), and phosphorylated S6 ribosomal protein (a downstream effector of mTOR). An increase in the phosphorylation of these proteins following this compound treatment would suggest the activation of this feedback loop.
-
Problem 2: Inconsistent or unexpected results in Western blot analysis for phosphorylated proteins.
-
Question: We are trying to validate the feedback loop by Western blotting for p-ERK and p-AKT, but our results are not reproducible. We see high background, faint bands, or multiple non-specific bands. What can we do to improve our Western blot protocol?
-
Answer: Western blotting for phosphorylated proteins can be challenging due to the low abundance of some phosphoproteins and the transient nature of phosphorylation. Here are some key troubleshooting tips:
-
Sample Preparation:
-
Always work on ice to minimize phosphatase and protease activity.
-
Use freshly prepared lysis buffer containing a cocktail of protease and phosphatase inhibitors.
-
-
Blocking:
-
For phospho-proteins, it is often recommended to use a blocking buffer containing Bovine Serum Albumin (BSA) instead of non-fat dry milk, as milk contains phosphoproteins (like casein) that can increase background.
-
-
Antibody Incubation:
-
Optimize the primary antibody concentration. Too high a concentration can lead to non-specific binding, while too low a concentration will result in a weak signal.
-
Incubate the primary antibody overnight at 4°C to increase the chances of binding to low-abundance targets.
-
-
Washing:
-
Increase the number and duration of washes after primary and secondary antibody incubations to reduce background.
-
-
Positive Control:
-
Include a positive control lysate from cells known to have high levels of p-ERK or p-AKT to ensure your antibodies and detection reagents are working correctly.
-
-
Problem 3: Difficulty in selecting an appropriate combination therapy to overcome this compound resistance.
-
Question: We have confirmed the activation of the PI3K/AKT pathway as a resistance mechanism to this compound in our cell line. How do we choose the right inhibitor to combine with this compound?
-
Answer: The choice of a combination agent depends on the specific upstream activator of the PI3K/AKT pathway in your experimental model.
-
If you suspect RTK activation:
-
Profile the expression and phosphorylation status of receptor tyrosine kinases like EGFR and HER2. If you observe increased phosphorylation of these receptors upon this compound treatment, a combination with an EGFR inhibitor (e.g., Gefitinib, Erlotinib) or a HER2 inhibitor (e.g., Lapatinib, Trastuzumab) would be a rational approach.
-
-
Directly targeting the PI3K/AKT pathway:
-
If the upstream activator is unknown or if you want to target the pathway more directly, a PI3K inhibitor (e.g., Copanlisib, Alpelisib) or an AKT inhibitor can be used in combination with this compound.
-
-
Experimental Validation:
-
It is crucial to experimentally validate the efficacy of the chosen combination. Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine the IC50 values for each drug alone and in combination. A synergistic effect is indicated if the combination is more effective than the additive effect of the individual drugs.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway.[3][4][5][6] It binds to a site adjacent to the ATP-binding pocket of MEK, preventing its phosphorylation and activation of its only known substrate, ERK.[7] This leads to the inhibition of downstream signaling, resulting in reduced cell proliferation and tumor growth in cancers with a dysregulated MAPK pathway.[8]
Q2: What are the most common feedback loops induced by this compound?
A2: The most frequently observed feedback mechanism upon MEK inhibition with this compound is the reactivation of the PI3K/AKT/mTOR signaling pathway.[1] This is often triggered by the relief of negative feedback from ERK on upstream receptor tyrosine kinases (RTKs) such as EGFR and HER2.[2] In some contexts, other feedback mechanisms, such as the activation of the STAT3 pathway, have also been reported.[9]
Q3: How can I experimentally demonstrate the existence of a feedback loop?
A3: A combination of biochemical and cell-based assays can be used:
-
Western Blotting: This is the most direct method. Treat your cells with this compound over a time course and probe for the phosphorylated and total levels of key proteins in the suspected feedback pathway (e.g., p-AKT, p-S6K, p-EGFR, p-HER2) and the target pathway (p-ERK). A sustained decrease in p-ERK with a concurrent increase in the phosphorylation of proteins in the feedback pathway is strong evidence.
-
Cell Viability Assays: Show that combination therapy with an inhibitor of the feedback pathway (e.g., a PI3K inhibitor) and this compound is more effective at reducing cell viability than either drug alone. This demonstrates the functional relevance of the feedback loop in mediating resistance.
-
Experimental Workflow: The following diagram illustrates a typical workflow for investigating this compound-induced feedback loops.
Q4: What are some of the quantitative effects of combining this compound with other inhibitors?
A4: Combination therapy has been shown to be synergistic in overcoming this compound-induced resistance. The following tables summarize published data on the effects of combining this compound with a PI3K inhibitor (Copanlisib) and a HER2 inhibitor (Lapatinib) in HER2-positive breast cancer cell lines.
Table 1: IC50 Values (nM) for this compound in Combination with Copanlisib
| Cell Line | This compound (alone) | Copanlisib (alone) | This compound + Copanlisib (Combination) |
| HCC1954-P | 397 | 8.5 | 150 + 3.2 |
| HCC1954-L | 453 | 10.2 | 170 + 3.8 |
| BT474-P | 1250 | 12.1 | 470 + 4.5 |
| BT474-RES | 1100 | 15.3 | 412 + 5.7 |
Table 2: IC50 Values (nM) for this compound in Combination with Lapatinib
| Cell Line | This compound (alone) | Lapatinib (alone) | This compound + Lapatinib (Combination) |
| HCC1954-P | 397 | 250 | 99 + 62.5 |
| HCC1954-L | 453 | 1500 | 113 + 375 |
| BT474-P | 1250 | 25 | 312 + 6.25 |
Q5: Can you provide a detailed protocol for Western blotting to detect p-ERK and p-AKT?
A5: Below is a generalized protocol for Western blotting. Note that specific antibody dilutions and incubation times should be optimized for your particular antibodies and experimental setup.
Experimental Protocol: Western Blotting for p-ERK and p-AKT
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To probe for total proteins on the same membrane, strip the membrane using a mild stripping buffer, block again, and re-probe with the antibody for the total protein.
-
Signaling Pathway Diagrams
The following diagrams illustrate the MAPK/ERK pathway, the this compound-induced feedback loop, and the effect of combination therapy.
References
- 1. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative feedback and adaptive resistance to the targeted therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. This compound | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. This compound - My Cancer Genome [mycancergenome.org]
- 9. Macrophage migration inhibitory factor promotes resistance to MEK blockade in KRAS mutant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Refametinib in Low-Grade Serous Ovarian Cancer: A Comparative Analysis of MEK Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the performance of Refametinib and other MEK inhibitors in the context of low-grade serous ovarian cancer, supported by preclinical and clinical data.
Low-grade serous ovarian cancer (LGSOC) is a rare and distinct subtype of epithelial ovarian cancer, often characterized by a more indolent course but relative resistance to conventional chemotherapy.[1][2][3] A key molecular feature of LGSOC is the frequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway, with mutations in genes such as KRAS and BRAF being common.[4][5] This has made the MAPK pathway, particularly the MEK1 and MEK2 kinases, a prime target for therapeutic intervention. This guide provides a comparative overview of this compound and other MEK inhibitors that have been evaluated for the treatment of LGSOC.
Clinical Performance of MEK Inhibitors in LGSOC
While several MEK inhibitors have entered clinical trials for LGSOC, the extent of investigation and available data varies. Trametinib and Binimetinib have been evaluated in large, randomized clinical trials, and the novel RAF/MEK clamp, Avutometinib, has shown promising results in combination with a FAK inhibitor. Clinical data for this compound in LGSOC is less mature, with its evaluation being more prominent in preclinical studies.
Efficacy in Clinical Trials
The following table summarizes the key efficacy outcomes from major clinical trials of MEK inhibitors in patients with recurrent LGSOC.
| MEK Inhibitor(s) | Trial Name | Phase | Treatment Arms | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Trametinib | GOG-281/LOGS | II/III | Trametinib vs. Standard of Care (SOC) | 26% vs. 6% | 13.0 months vs. 7.2 months |
| Binimetinib | MILO/ENGOT-ov11 | III | Binimetinib vs. Physician's Choice Chemotherapy | 24% vs. 13% (Investigator Assessed) | 11.2 months vs. 10.6 months (Interim analysis) |
| Avutometinib + Defactinib | RAMP 201 | II | Avutometinib + Defactinib | 31% | 12.9 months |
Data sourced from NCT02101788 (GOG-281/LOGS), NCT01849874 (MILO/ENGOT-ov11), and NCT04625270 (RAMP 201).[1][4][5][6][7][8]
Trametinib, in the GOG-281/LOGS trial, demonstrated a statistically significant improvement in both progression-free survival and overall response rate compared to the standard of care, leading to its consideration as a new standard-of-care option in this setting.[5] The MILO/ENGOT-ov11 trial of Binimetinib did not meet its primary endpoint of improved PFS, although it did show clinical activity.[1][4] The combination of Avutometinib and Defactinib in the RAMP 201 trial has shown encouraging response rates, particularly in patients with KRAS-mutant tumors.[7][8]
Safety and Tolerability
The safety profiles of these MEK inhibitors are generally consistent with their class, with common adverse events including rash, gastrointestinal toxicities, and fatigue. The following table outlines the most common grade ≥3 treatment-related adverse events (AEs) observed in the respective clinical trials.
| MEK Inhibitor(s) | Most Common Grade ≥3 Treatment-Related Adverse Events | Discontinuation Rate due to AEs |
| Trametinib | Skin rash, gastrointestinal events, hematologic toxicities, vascular events | Information not prominently available in the provided search results. |
| Binimetinib | Increased blood creatine phosphokinase, rash, anemia, hypertension | 31% |
| Avutometinib + Defactinib | Increased creatine phosphokinase, diarrhea, anemia | 10% |
Data sourced from NCT02101788 (GOG-281/LOGS), NCT01849874 (MILO/ENGOT-ov11), and NCT04625270 (RAMP 201).[1][7][8]
Preclinical Comparison of MEK Inhibitors
A key preclinical study provides a direct comparison of the in vitro efficacy of four MEK inhibitors, including this compound, in LGSOC patient-derived cell lines. This study offers valuable insights into the relative potency of these agents at a cellular level.
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound, Trametinib, Selumetinib, and Binimetinib were assessed in a panel of LGSOC cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell proliferation by 50%, were determined.
| MEK Inhibitor | IC50 Range in LGSOC Cell Lines | Relative Potency |
| This compound | Micromolar (µM) range | Less potent than Trametinib |
| Trametinib | Nanomolar (nM) range | Most potent |
| Selumetinib | Micromolar (µM) range | Less potent than Trametinib |
| Binimetinib | Micromolar (µM) range | Less potent than Trametinib |
Data from a comparative study in LGSOC patient-derived cell lines.[9]
The study concluded that Trametinib was the most potent MEK inhibitor in terms of anti-proliferative activity in the tested LGSOC cell lines, with IC50 values in the nanomolar range, while this compound, Selumetinib, and Binimetinib showed efficacy in the micromolar range.[9] The anti-proliferative efficacy of the MEK inhibitors correlated with the degree of inhibition of ERK phosphorylation.[9]
Signaling Pathways and Experimental Workflows
The MAPK signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of LGSOC. MEK inhibitors act by blocking the phosphorylation and activation of ERK1/2, a key downstream effector in this cascade.
Caption: The MAPK signaling pathway and the point of intervention for MEK inhibitors.
A typical experimental workflow to assess the efficacy of MEK inhibitors in LGSOC cell lines involves several key steps, from cell culture to data analysis.
Caption: A representative experimental workflow for evaluating MEK inhibitor efficacy in vitro.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the preclinical evaluation of MEK inhibitors in LGSOC.
Cell Proliferation Assay (Crystal Violet)
This assay is used to determine the effect of MEK inhibitors on the proliferation of LGSOC cell lines and to calculate the IC50 values.
-
Cell Seeding: LGSOC cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the MEK inhibitor (e.g., this compound, Trametinib) or DMSO as a vehicle control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Staining: After incubation, the medium is removed, and the cells are washed with PBS. The cells are then fixed with 10% formalin for 10 minutes, followed by staining with 0.5% crystal violet solution for 20 minutes.
-
Quantification: The plates are washed with water to remove excess stain and allowed to air dry. The crystal violet is then solubilized with 10% acetic acid, and the absorbance is measured at 590 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the control wells to determine the percentage of cell proliferation inhibition. The IC50 value is calculated by fitting the data to a dose-response curve.[9]
Western Blotting for ERK Phosphorylation
This technique is used to assess the on-target activity of MEK inhibitors by measuring the phosphorylation status of ERK1/2.
-
Cell Lysis: LGSOC cells are treated with the MEK inhibitor or DMSO for a specified time. Following treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The level of p-ERK is normalized to the level of total ERK to determine the extent of inhibition of ERK phosphorylation.[9]
Conclusion
The landscape of treatment for low-grade serous ovarian cancer is evolving, with MEK inhibitors emerging as a promising therapeutic strategy due to the central role of the MAPK pathway in this disease. Clinical trials have established Trametinib as an effective option and have shown the clinical activity of Binimetinib and the combination of Avutometinib with Defactinib. While clinical data for this compound in LGSOC is not as developed, preclinical studies demonstrate its activity as a MEK inhibitor. The comparative data presented in this guide, from both clinical and preclinical settings, provide a valuable resource for researchers and drug development professionals working to advance the treatment of this challenging cancer. Future research will likely focus on optimizing the use of MEK inhibitors, including identifying biomarkers of response and exploring novel combination strategies to overcome resistance.
References
- 1. oncoprescribe.com [oncoprescribe.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeted Therapies in Low-Grade Serous Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. MEK Inhibition Is Now a Standard of Care in Recurrent Low-Grade Serous Ovarian Cancer: What Next? - The ASCO Post [ascopost.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Avutometinib ± Defactinib in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of the MEK Inhibitors Refametinib and Trametinib
An objective analysis of the preclinical efficacy of two prominent MEK inhibitors, Refametinib and Trametinib, supported by experimental data for researchers, scientists, and drug development professionals.
This guide provides a comprehensive in vitro comparison of the efficacy of this compound (RDEA119) and Trametinib (Mekinist), two potent and selective allosteric inhibitors of MEK1 and MEK2. As key components of the RAS/RAF/MEK/ERK signaling pathway, MEK1 and MEK2 are critical targets in oncology. This comparison summarizes key experimental findings on their anti-proliferative activity and impact on downstream signaling in various cancer cell lines.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Trametinib in different cancer cell lines, providing a quantitative measure of their in vitro potency. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Trametinib IC50 (nM) |
| iOvCa241 | Low-Grade Serous Ovarian Cancer | KRAS (G12V) | ~1000 | ~10 |
| VOA-1312 | Low-Grade Serous Ovarian Cancer | KRAS (G12V) | ~1000 | ~10 |
| VOA-1056 | Low-Grade Serous Ovarian Cancer | KRAS (G12D) | ~5000 | ~50 |
| VOA-4690 | Low-Grade Serous Ovarian Cancer | NRAS (Q61R) | >10000 | ~100 |
| HOC-7 | Low-Grade Serous Ovarian Cancer | BRAF (V600E) | ~100 | <10 |
| Malme-3M | Melanoma | BRAF (V600E) | Not Reported | ~1 |
| A375 | Melanoma | BRAF (V600E) | 67-89[1] | 1-2.5[2] |
| HT-29 | Colorectal Cancer | BRAF (V600E) | 67-89[1] | Subnanomolar[3] |
| Colo205 | Colorectal Cancer | BRAF (V600E) | 67-89[1] | Not Reported |
Note: Data is compiled from multiple sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
Across the tested low-grade serous ovarian cancer (LGSC) cell lines, Trametinib consistently demonstrated significantly greater potency than this compound, with IC50 values in the nanomolar range, whereas this compound's IC50 values were in the micromolar range.[4] In BRAF-mutant melanoma and colorectal cancer cell lines, both inhibitors show high potency, with Trametinib appearing to be effective at lower concentrations.[1][2][3]
Mechanism of Action: Targeting the MAPK/ERK Pathway
Both this compound and Trametinib are allosteric inhibitors of MEK1 and MEK2. They do not compete with ATP but rather bind to a unique pocket on the MEK enzyme, preventing its phosphorylation and activation by upstream kinases like RAF. This, in turn, blocks the phosphorylation of ERK1/2, the sole known substrates of MEK. The inhibition of ERK phosphorylation leads to the downstream suppression of signaling pathways that control cell proliferation, survival, and differentiation.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to compare the efficacy of this compound and Trametinib.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of the inhibitors.
1. MTT/MTS Assay:
-
Principle: Measures the metabolic activity of viable cells. Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which can be quantified by spectrophotometry.
-
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or Trametinib (e.g., 0.1 nM to 10 µM) for a specified duration (typically 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.
-
2. Colony Formation Assay:
-
Principle: Assesses the long-term proliferative capacity of single cells after drug treatment.
-
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Trametinib for a defined period (e.g., 72 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubation: Incubate the plates for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
-
Western Blotting for ERK Phosphorylation
This technique is used to directly assess the on-target effect of MEK inhibitors by measuring the phosphorylation status of ERK.
-
Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
Cell Lysis: Treat cells with this compound or Trametinib for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to t-ERK, indicating the level of pathway inhibition.
-
Conclusion
The in vitro data presented in this guide indicate that both this compound and Trametinib are potent inhibitors of the MAPK/ERK signaling pathway. However, in direct comparative studies, Trametinib consistently demonstrates greater potency across various cancer cell lines, particularly those with KRAS mutations. The choice of inhibitor for further preclinical and clinical development may depend on the specific cancer type, its underlying mutational landscape, and the desired therapeutic window. The provided experimental protocols offer a standardized framework for conducting further comparative efficacy studies.
References
- 1. Cell viability assay [bio-protocol.org]
- 2. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel MEK inhibitor trametinib and other retinoblastoma gene (RB)‐reactivating agents enhance efficacy of 5‐fluorouracil on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Synergistic Suppression of Hepatocellular Carcinoma by Refametinib and Sorafenib: A Comparative Guide
An in-depth analysis of preclinical data reveals a potent synergistic relationship between the MEK inhibitor Refametinib (BAY 86-9766) and the multikinase inhibitor Sorafenib in hepatocellular carcinoma (HCC) cell lines. This guide provides a comprehensive overview of the experimental evidence, detailed methodologies, and the underlying molecular mechanisms of this promising drug combination.
The combination of this compound and Sorafenib has demonstrated significant anti-tumor activity in various preclinical models of HCC.[1][2] This synergy is primarily attributed to the dual blockade of the RAS/RAF/MEK/ERK signaling pathway, a critical driver of cancer cell proliferation and survival.[1][2][3] Sorafenib targets RAF kinase, while this compound inhibits the downstream effector MEK, leading to a more profound and sustained suppression of ERK phosphorylation than either agent alone.[2][4] This combined action not only inhibits tumor cell proliferation but also circumvents the feedback activation of MEK that can occur with single-agent therapy.[2][4]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and Sorafenib has been quantified in several HCC cell lines. The half-maximal inhibitory concentration (IC50) for this compound monotherapy varies across different cell lines, indicating a range of sensitivities.[2] However, when combined with Sorafenib, a strong synergistic effect is observed, as demonstrated by combination index (CI) values significantly less than 1.[5]
| Cell Line | This compound IC50 (nM) | Notes |
| Hep3B | 33-762 | Potent antiproliferative activity observed.[2][4] |
| Huh-7 | 33-762 | Synergistic effects in combination with Sorafenib demonstrated.[2][4] |
| MH3924A | 33-762 | Strong synergistic effects in suppressing tumor cell proliferation.[2] |
Table 1: Antiproliferative Activity of this compound in HCC Cell Lines.
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| Hep3B | 0.3 µM this compound + 0.7 µM Sorafenib | 0.33 | Strong Synergism[5] |
| Hep3B | 0.5 µM this compound + 0.5 µM Sorafenib | 0.45 | Strong Synergism[5] |
Table 2: Combination Index for this compound and Sorafenib in Hep3B Cells. A CI value < 1 indicates a synergistic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols utilized to assess the synergistic effects of this compound and Sorafenib.
Cell Proliferation Assay
This assay determines the effect of the drug combination on cell viability.
-
Cell Seeding: Plate HCC cells (e.g., Hep3B, Huh-7) in 96-well plates and incubate overnight at 37°C.
-
Drug Treatment: Treat the cells with various concentrations of this compound, Sorafenib, or a combination of both for 72 hours.
-
Viability Assessment: Add a viability reagent such as WST-1 or MTT to each well and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to untreated controls. Calculate the IC50 values and combination indices using software like CompuSyn.[6]
Western Blot Analysis for ERK Phosphorylation
This technique is used to measure the levels of specific proteins to understand the mechanism of drug action.
-
Cell Lysis: Treat HCC cells with the drug combination for a specified period, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate 20 µg of protein from each sample on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death).
-
Cell Treatment: Treat HCC cells with this compound, Sorafenib, or the combination for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Visualizing the Synergy
The following diagrams illustrate the experimental workflow and the underlying signaling pathway involved in the synergistic action of this compound and Sorafenib.
Caption: Experimental workflow for assessing drug synergy.
Caption: Mechanism of synergistic action.
Caption: Logical flow of the combined drug effect.
Conclusion
The combination of this compound and Sorafenib presents a compelling strategy for the treatment of HCC. Preclinical evidence strongly supports a synergistic interaction that leads to enhanced anti-tumor effects compared to either drug alone.[2][4] The dual blockade of the RAS/RAF/MEK/ERK pathway provides a clear mechanistic rationale for this synergy.[2][4] Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for HCC patients, particularly those with RAS mutations who may derive the most benefit.[6][7]
References
- 1. Allosteric MEK1/2 Inhibitor this compound (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHBs Mitigates Sorafenib‐Induced Apoptosis in Hepatocellular Carcinoma via Activation of RAF1/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II study of the efficacy and safety of the combination therapy of the MEK inhibitor this compound (BAY 86-9766) plus sorafenib for Asian patients with unresectable hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Refametinib's Efficacy in KRAS Wild-Type vs. Mutant Tumors
For Researchers, Scientists, and Drug Development Professionals
Refametinib, a selective allosteric inhibitor of MEK1 and MEK2, has been investigated as a therapeutic agent in various solid tumors. Its mechanism of action targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade often dysregulated in cancer. A key determinant of response to MEK inhibition is the mutational status of the KRAS oncogene. This guide provides a comparative analysis of this compound's effects on KRAS wild-type versus mutant tumors, supported by clinical and preclinical data.
Clinical Efficacy in Pancreatic Cancer
A phase I/II clinical trial (NCT01251640) investigating this compound in combination with gemcitabine in patients with advanced pancreatic cancer revealed a notable trend towards improved outcomes in patients with KRAS wild-type (WT) tumors compared to those with KRAS mutations.[1][2]
Table 1: Clinical Outcomes of this compound plus Gemcitabine in Advanced Pancreatic Cancer by KRAS Status [2]
| Clinical Outcome | KRAS Wild-Type (n=21) | KRAS Mutant (n=39) |
| Objective Response Rate (ORR) | 48% | 28% |
| Median Progression-Free Survival (mPFS) | 9.0 months | 4.6 months |
| Median Overall Survival (mOS) | 18.2 months | 6.6 months |
These findings suggest that patients with KRAS wild-type pancreatic cancer may derive greater clinical benefit from a this compound-based regimen.
Preclinical Sensitivity Across Cancer Cell Lines
Preclinical studies across a panel of cancer cell lines with varying KRAS mutational statuses provide further insight into the differential sensitivity to this compound. The data below, sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database, summarizes the half-maximal inhibitory concentration (IC50) values of this compound. A lower IC50 value indicates greater sensitivity to the drug.
Table 2: this compound IC50 Values in KRAS Wild-Type and Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | This compound IC50 (µM) |
| BxPC-3 | Pancreatic Carcinoma | Wild-Type | > 32 |
| Capan-2 | Pancreatic Adenocarcinoma | Wild-Type | > 32 |
| HCT-116 | Colon Carcinoma | G13D Mutant | 0.011 |
| LoVo | Colon Adenocarcinoma | G13D Mutant | 0.008 |
| A549 | Lung Carcinoma | G12S Mutant | 0.47 |
| H23 | Lung Adenocarcinoma | G12C Mutant | 0.004 |
| MIA PaCa-2 | Pancreatic Carcinoma | G12C Mutant | 0.009 |
| PANC-1 | Pancreatic Epithelioid Carcinoma | G12D Mutant | > 32 |
| SW620 | Colon Adenocarcinoma | G12V Mutant | 0.005 |
The preclinical data indicate that sensitivity to this compound is highly context-dependent and not solely predicted by the presence of a KRAS mutation. Some KRAS mutant cell lines, particularly those with G12C, G12V, and G13D mutations, exhibit high sensitivity, while others, and some wild-type lines, are resistant.
Signaling Pathways and Mechanisms of Action
This compound functions by inhibiting MEK1/2, thereby blocking the phosphorylation and activation of ERK1/2. This leads to the downstream inhibition of cellular proliferation and survival.
Differential Effects based on KRAS Status
In KRAS wild-type tumors , the MAPK pathway is typically activated by upstream signals such as growth factors. This compound can effectively block this signaling cascade.
In KRAS mutant tumors , the KRAS protein is constitutively active, leading to constant downstream signaling through RAF-MEK-ERK, independent of upstream growth factor stimulation. While this compound can still inhibit MEK in this context, resistance mechanisms can emerge.
Resistance Mechanism in KRAS Mutant Tumors
Research in KRAS mutant colorectal cancer cells has identified a resistance mechanism involving the Macrophage Migration Inhibitory Factor (MIF).[3] this compound treatment can induce the secretion of MIF, which in turn activates the STAT3 and MAPK pathways, leading to reduced drug efficacy.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blotting for MAPK Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of MEK and ERK.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The efficacy of this compound is significantly influenced by the KRAS mutational status of the tumor. Clinical data in pancreatic cancer suggests a more favorable outcome for patients with KRAS wild-type tumors. Preclinical data show a more complex picture, with high sensitivity in some KRAS mutant cell lines. The development of resistance in KRAS mutant tumors, potentially through mechanisms like MIF-STAT3 pathway activation, highlights the need for combination therapies. Further research is warranted to identify predictive biomarkers beyond KRAS status and to develop rational combination strategies to overcome resistance and enhance the therapeutic potential of this compound.
References
- 1. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II study of this compound (BAY 86-9766), an allosteric dual MEK 1/2 inhibitor, and gemcitabine in patients with unresectable, locally advanced, or metastatic pancreatic cancer. - ASCO [asco.org]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Refametinib Shows Promise in Overcoming Trastuzumab Resistance in HER2-Positive Breast Cancer
A comprehensive analysis of preclinical data indicates that the MEK inhibitor, Refametinib, demonstrates significant anti-proliferative effects in trastuzumab-resistant HER2-positive breast cancer cell lines. Both as a monotherapy and in combination with other targeted agents, this compound presents a potential therapeutic strategy for patients who have developed resistance to standard HER2-targeted treatments.
Researchers are continuously investigating novel therapeutic agents to overcome drug resistance in cancer treatment. In the context of HER2-positive breast cancer, resistance to trastuzumab remains a significant clinical challenge.[1][2][3] A preclinical study has evaluated the efficacy of this compound, a potent and selective allosteric MEK1/2 inhibitor, in HER2-positive breast cancer cells, including those with acquired resistance to trastuzumab.[4][5] This guide provides a detailed comparison of this compound's performance against other agents, supported by experimental data, to inform researchers and drug development professionals.
Comparative Anti-proliferative Activity of this compound
This compound has demonstrated anti-proliferative effects as a standalone treatment in some HER2-positive breast cancer cell lines, including models of acquired resistance to trastuzumab or lapatinib.[4] The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below, comparing the efficacy of this compound with other targeted therapies across a panel of HER2-positive breast cancer cell lines.
| Cell Line | Drug | IC50 (nM) | Notes |
| Parental Cell Lines | |||
| HCC1954-P | This compound | 397 | Most this compound-sensitive parental cell line.[4][5] |
| Copanlisib | 10.95 ± 1.51 | ||
| Lapatinib | 49.34 ± 10.36 | ||
| BT474-P | This compound | 1005.66 ± 170.85 | |
| Copanlisib | 1.88 ± 0.31 | ||
| Lapatinib | 2.50 ± 0.40 | ||
| Trastuzumab | 1.70 ± 0.30 (µg/ml) | ||
| SKBR3-P | This compound | >10,000 | Insensitive to this compound monotherapy. |
| Copanlisib | 1.95 ± 0.17 | ||
| Lapatinib | 2.45 ± 0.52 | ||
| Trastuzumab | 1.25 ± 0.20 (µg/ml) | ||
| Resistant Cell Lines | |||
| HCC1954-L (Lapatinib Resistant) | This compound | 713.66 ± 160.23 | Significantly less effective compared to parental cells (p = 0.027).[4] |
| BT474-RES (Trastuzumab Resistant) | This compound | Unchanged | IC50 was unchanged relative to matched parental cells.[4] |
Synergistic Effects of this compound in Combination Therapies
The investigation of this compound in combination with other targeted agents, such as the PI3K inhibitor copanlisib and the HER2-targeted therapy lapatinib, has revealed synergistic anti-proliferative effects in several HER2-positive breast cancer cell lines.[4][5] This suggests that a dual-pathway blockade strategy could be more effective in overcoming resistance.
| Cell Line | Combination | Combination Index (CI) @ ED75 | Outcome |
| HCC1954-P | This compound + Copanlisib | 0.39 - 0.75 | Synergistic Inhibition[4][5] |
| HCC1954-L | This compound + Copanlisib | 0.39 - 0.75 | Synergistic Inhibition[4][5] |
| BT474-P | This compound + Copanlisib | 0.39 - 0.75 | Synergistic Inhibition[4][5] |
| BT474-RES | This compound + Copanlisib | 0.39 - 0.75 | Synergistic Inhibition[4][5] |
| HCC1954-P | This compound + Lapatinib | 0.39 - 0.80 | Synergistic Inhibition[4][5] |
| HCC1954-L | This compound + Lapatinib | 0.39 - 0.80 | Synergistic Inhibition[4][5] |
| BT474-P | This compound + Lapatinib | 0.39 - 0.80 | Synergistic Inhibition[4][5] |
Experimental Protocols
The following methodologies were employed in the preclinical evaluation of this compound:
Cell Lines and Culture
A panel of HER2-positive breast cancer cell lines was used, including parental lines (HCC1954, BT474, and SKBR3) and models of acquired resistance to trastuzumab (BT474-RES) and lapatinib (HCC1954-L).[4] The cell lines were profiled for their mutational status.[5]
Anti-proliferative Response Assay
The anti-proliferative effects of this compound, both as a monotherapy and in combination with other drugs, were determined.[5] This was likely performed using a standard in vitro cell viability assay, such as the sulforhodamine B (SRB) assay, to calculate the IC50 values.
Reverse Phase Protein Array (RPPA)
RPPA was utilized to analyze the effects of this compound, alone and in combination with PI3K inhibitors and HER2-inhibitors, on the expression and phosphorylation levels of proteins within the PI3K/AKT and MEK/MAPK signaling pathways.[4][5] This proteomic approach provides insights into the molecular mechanisms of drug action and resistance.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathways in HER2-positive breast cancer and the experimental workflow used to evaluate this compound.
Caption: HER2 signaling pathways and drug targets.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The preclinical evidence strongly suggests that this compound, a MEK1/2 inhibitor, holds potential as a therapeutic agent for trastuzumab-resistant HER2-positive breast cancer.[4][5] Its efficacy, particularly in combination with PI3K inhibitors, highlights the importance of targeting multiple signaling pathways to overcome drug resistance. The direct down-regulation of MEK/MAPK signaling, but not AKT signaling, by HER2 inhibition may serve as a potential biomarker for responsiveness to this compound.[4][5] Further clinical investigation is warranted to validate these preclinical findings and to establish the role of this compound in the treatment landscape of HER2-positive breast cancer.
References
- 1. Mechanisms Behind the Resistance to Trastuzumab in HER2-Amplified Breast Cancer and Strategies to Overcome It - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. A preclinical evaluation of the MEK inhibitor this compound in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A preclinical evaluation of the MEK inhibitor this compound in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Refametinib and Cobimetinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two MEK inhibitors, Refametinib (BAY 86-9766/RDEA119) and Cobimetinib (GDC-0973/XL518). Both drugs are potent, selective, allosteric inhibitors of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] Understanding their distinct pharmacokinetic properties is crucial for optimizing their clinical application and for the development of future MEK inhibitors.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and Cobimetinib based on available clinical trial data.
| Pharmacokinetic Parameter | This compound | Cobimetinib |
| Absorption | ||
| Bioavailability (F) | Data not available | 46%[4][5][6] |
| Time to Peak (Tmax) | ~3 hours[7] | 2.4 hours[4][6][8] |
| Peak Concentration (Cmax) | Dose-proportional increases observed[7][9] | 273 ng/mL (at 60 mg QD)[8] |
| Area Under the Curve (AUC) | Dose-proportional increases observed[7][9] | 4340 ng∙h/mL (at 60 mg QD)[8] |
| Distribution | ||
| Protein Binding | Data not available | 95%[5][10] |
| Volume of Distribution (Vd) | Data not available | 806 L[10] |
| Metabolism | ||
| Primary Metabolic Pathways | Information on specific enzymes not detailed. | Primarily metabolized by CYP3A oxidation and UGT2B7 glucuronidation.[5][6][10] |
| Excretion | ||
| Half-life (t1/2) | ~16-16.7 hours[3][7][9] | 44 hours[6][8] |
| Elimination Routes | Information not detailed. | Primarily in feces (76% of dose), with a smaller portion in urine (17.8% of dose).[6][10] |
| Multiple Dosing | ||
| Accumulation | < 2-fold[3][7][9] | 2.4-fold[4][6] |
| Time to Steady State | Data not available | ~9 days[4][6] |
Signaling Pathway Inhibition
Both this compound and Cobimetinib are designed to inhibit the MEK1 and MEK2 enzymes within the RAS/RAF/MEK/ERK signaling cascade. This pathway, when constitutively activated by mutations in genes such as BRAF or RAS, drives uncontrolled cell proliferation and survival in many cancers. By blocking MEK, these inhibitors prevent the phosphorylation and activation of ERK, the final kinase in this cascade, thereby impeding downstream signaling and tumor growth.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound and Cobimetinib.
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from Phase I and II clinical trials. The general methodologies employed in these studies are outlined below.
Pharmacokinetic Analysis of an Orally Administered Drug
A typical experimental workflow for determining the pharmacokinetic profile of an oral drug like this compound or Cobimetinib in a clinical trial setting involves several key steps:
Caption: A generalized workflow for a clinical pharmacokinetic study of an oral drug.
Detailed Methodologies:
-
Study Design: The studies are typically open-label, dose-escalation Phase I trials in patients with advanced solid tumors.[3][9] A standard 3+3 design is often used to determine the maximum tolerated dose (MTD).[7]
-
Drug Administration: this compound and Cobimetinib are administered orally, typically as tablets or capsules, at escalating doses.[7][9] Dosing schedules can be continuous daily dosing or intermittent (e.g., 21 days on, 7 days off).[8]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to capture the absorption, distribution, and elimination phases of the drug. For a single-dose study, samples might be collected pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. In multiple-dose studies, samples are taken to determine steady-state concentrations.
-
Bioanalytical Method: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and specificity for accurate drug measurement.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data. These parameters include Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
-
Population Pharmacokinetic (PopPK) Modeling: Data from multiple individuals are pooled to develop a population pharmacokinetic model. This model helps to identify sources of variability in drug exposure among patients, such as age, body weight, or organ function, and to simulate different dosing scenarios.[8]
Discussion
Both this compound and Cobimetinib are orally bioavailable MEK inhibitors. Cobimetinib has a well-characterized pharmacokinetic profile with an absolute bioavailability of 46% and a terminal half-life of 44 hours.[4][6] Its metabolism is primarily mediated by CYP3A and UGT2B7.[5][6][10] In contrast, while this compound is readily absorbed with a half-life of approximately 16 hours, detailed information on its absolute bioavailability, volume of distribution, and specific metabolic and excretion pathways in humans is less publicly available.[3][7][9]
The longer half-life of Cobimetinib may allow for less frequent dosing intervals compared to this compound to maintain therapeutic drug concentrations. The accumulation of Cobimetinib upon multiple dosing is slightly higher than that reported for this compound.[3][4][6][7][9] The high protein binding of Cobimetinib suggests that a large fraction of the drug in circulation is bound to plasma proteins and is not immediately available for pharmacological activity or elimination.[5][10]
The differences in their pharmacokinetic profiles, particularly in metabolism and half-life, could have implications for their clinical use, including potential drug-drug interactions and dosing adjustments in specific patient populations. Further research and publication of more detailed pharmacokinetic data for this compound would be beneficial for a more comprehensive comparison.
References
- 1. This compound | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with this compound plus Sorafenib in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. scispace.com [scispace.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. go.drugbank.com [go.drugbank.com]
Validation of Biomarkers for Predicting Refametinib Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting patient response to Refametinib, a potent and selective MEK1/2 inhibitor. The information is compiled from preclinical and clinical studies to support researchers and drug development professionals in advancing precision oncology.
Introduction to this compound and MEK Inhibition
This compound is an allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[3] MEK inhibitors like this compound aim to block this aberrant signaling, thereby inhibiting tumor growth. The validation of predictive biomarkers is crucial for identifying patients most likely to benefit from this compound therapy.
Key Predictive Biomarkers for this compound Response
Several biomarkers have been investigated to predict the efficacy of MEK inhibitors, including this compound. These range from genetic mutations to the expression levels of specific proteins.
Genetic Mutations
Mutations in the BRAF and RAS genes are the most well-established biomarkers for sensitivity to MEK inhibitors.[4] Preclinical studies have shown that cell lines with BRAF V600E mutations are particularly sensitive to this compound.[1] However, the response in RAS-mutant cancers can be more variable.[5]
Co-occurring genetic alterations can modulate the response. For instance, concurrent mutations in PIK3CA or loss of PTEN have been shown to confer a more cytostatic rather than cytotoxic response to MEK inhibition in some cancer types.[4]
Protein Expression and Phosphorylation
The phosphorylation status of ERK (pERK), the downstream target of MEK, is a direct indicator of pathway activity. A reduction in pERK levels upon treatment serves as a pharmacodynamic biomarker for MEK inhibitor activity.[6]
Dual-specificity phosphatase 6 (DUSP6) is a negative regulator of ERK, and its expression has been identified as a potential biomarker for MEK inhibitor sensitivity, independent of RAF/RAS mutation status.[4]
Signaling Pathway Crosstalk
Activation of alternative signaling pathways, such as the Wnt/β-catenin pathway, has been implicated in resistance to MEK inhibitors.[7] Therefore, the status of components within these pathways could serve as predictive biomarkers for this compound resistance.
Comparative Performance of this compound
Preclinical data provides insights into the relative potency of this compound compared to other MEK inhibitors.
| MEK Inhibitor | Cell Line | IC50 (µM) |
| This compound | HEYA8 | 1.4 ± 0.2 |
| HOC-7 | >10 | |
| iOvCa119 | 0.8 ± 0.1 | |
| iOvCa241 | 0.03 ± 0.004 | |
| Trametinib | HEYA8 | 0.002 ± 0.0003 |
| HOC-7 | 0.003 ± 0.0004 | |
| iOvCa119 | 0.001 ± 0.0002 | |
| iOvCa241 | 0.0004 ± 0.00005 | |
| Selumetinib | HEYA8 | 0.5 ± 0.07 |
| HOC-7 | 1.2 ± 0.2 | |
| iOvCa119 | 0.2 ± 0.03 | |
| iOvCa241 | 0.01 ± 0.002 | |
| Binimetinib | HEYA8 | 0.3 ± 0.04 |
| HOC-7 | 0.8 ± 0.1 | |
| iOvCa119 | 0.2 ± 0.03 | |
| iOvCa241 | 0.01 ± 0.001 | |
| Table 1: Comparative IC50 values of this compound and other MEK inhibitors in low-grade serous ovarian cancer cell lines. |
Clinical Trial Data for this compound
Clinical studies have evaluated this compound in various cancer types, with biomarker analyses providing valuable insights.
| Cancer Type | Treatment | Biomarker | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pancreatic Cancer | This compound + Gemcitabine | KRAS mutant | 39 | 28% | 4.6 months | 6.6 months |
| KRAS wild-type | 21 | 48% | 9.0 months | 18.2 months | ||
| Hepatocellular Carcinoma | This compound Monotherapy | RAS mutant | 16 | 0% | 1.9 months | 5.8 months |
| This compound + Sorafenib | RAS mutant | 16 | 6.3% | 1.5 months | 12.7 months | |
| Table 2: Summary of clinical trial data for this compound with biomarker correlations.[5][8] |
Signaling Pathways and Experimental Workflows
RAS/RAF/MEK/ERK Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by this compound.
Biomarker Validation Workflow
Caption: A generalized workflow for the validation and clinical application of predictive biomarkers for this compound.
Detailed Experimental Protocols
Immunohistochemistry (IHC) for DUSP6
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked by incubating with a protein block solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against DUSP6 (e.g., rabbit polyclonal) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate-chromogen system.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, cleared, and mounted with a permanent mounting medium.
-
Analysis: DUSP6 expression is evaluated based on staining intensity and the percentage of positive tumor cells.
Circulating Tumor DNA (ctDNA) Analysis using BEAMing
-
Plasma Collection and cfDNA Extraction: Whole blood is collected in specialized tubes to stabilize cells and prevent genomic DNA contamination. Plasma is separated by centrifugation, and cell-free DNA (cfDNA) is extracted using a commercially available kit.
-
Digital PCR Emulsification: The extracted cfDNA is mixed with PCR reagents, magnetic beads, and primers specific for the target mutations. This aqueous mix is then emulsified in oil to create millions of nanoliter-sized droplets, with each droplet ideally containing one DNA template and one magnetic bead.
-
Thermocycling: PCR amplification is performed on the emulsified droplets.
-
Hybridization and Flow Cytometry: The emulsion is broken, and the magnetic beads with the amplified DNA are collected. Fluorescently labeled probes specific for the wild-type and mutant alleles are hybridized to the amplified DNA on the beads. The beads are then analyzed by flow cytometry to count the number of mutant and wild-type DNA molecules.
-
Data Analysis: The ratio of mutant to wild-type DNA fragments is calculated to determine the mutational status and allele frequency.
Reverse Phase Protein Array (RPPA)
-
Lysate Preparation: Cells or tissues are lysed in a buffer containing detergents and phosphatase/protease inhibitors to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA).
-
Serial Dilution and Array Printing: Lysates are serially diluted and arrayed onto nitrocellulose-coated slides using a robotic arrayer. Each lysate is printed in multiple replicates.
-
Immunostaining: Each array slide is incubated with a specific primary antibody that targets a protein of interest (e.g., pERK, total ERK).
-
Secondary Antibody and Signal Amplification: A labeled secondary antibody and a signal amplification system are used to generate a detectable signal.
-
Scanning and Image Analysis: The slides are scanned, and the signal intensity of each spot is quantified using specialized software.
-
Data Normalization and Analysis: The raw signal intensities are normalized to the total protein content of each lysate to correct for loading variations. The normalized data is then used for downstream analysis to compare protein expression levels across different samples.
Western Blotting for Wnt Signaling Pathway Analysis
-
Protein Extraction and Quantification: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay.
-
SDS-PAGE: Protein samples are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to a Wnt pathway protein (e.g., β-catenin, GSK3β, Axin2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
The validation of predictive biomarkers is paramount for the successful clinical development and application of this compound. This guide summarizes key biomarkers, presents comparative performance data, and provides detailed experimental protocols to aid researchers in this endeavor. A multi-faceted biomarker approach, integrating genetic and proteomic data, will likely be the most effective strategy for personalizing this compound therapy and improving patient outcomes.
References
- 1. Predictive biomarkers for response to trametinib in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A preclinical evaluation of the MEK inhibitor this compound in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A preclinical evaluation of the MEK inhibitor this compound in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Case study - MEK inhibitor - Oncolines B.V. [oncolines.com]
- 6. researchgate.net [researchgate.net]
- 7. Reverse Phase Protein Arrays for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse Phase Protein Array Protocols & Workflow | BCM [bcm.edu]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Refametinib
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Refametinib (also known as BAY 86-9766 or RDEA119). The following procedural guidance outlines personal protective equipment (PPE) requirements, handling and storage protocols, disposal plans, and experimental methodologies to ensure the safe and effective use of this potent MEK1/2 inhibitor in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance with potential health risks. The primary hazards include suspected damage to fertility or the unborn child and damage to organs through prolonged or repeated exposure[1]. It is also harmful if swallowed[2]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | A NIOSH-approved respirator is recommended, especially when handling the powdered form or when engineering controls are insufficient to minimize airborne exposure. Use only in areas with appropriate exhaust ventilation[2]. |
Operational Procedures: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Avoid inhalation of dust and aerosols[2].
-
Prevent contact with skin and eyes[2].
-
Wash hands thoroughly after handling[2].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[2].
-
Use in a well-ventilated area, preferably in a chemical fume hood[2].
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area[2].
-
Recommended storage temperatures are -20°C for the powdered form and -80°C for solutions in solvent[2][3].
-
Keep away from direct sunlight and sources of ignition[2].
-
This compound is stable for at least four years when stored correctly[4].
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 2: Inhibitory Concentrations
| Target | IC₅₀ (nM) | EC₅₀ (nM) | GI₅₀ (nM) |
| MEK1 | 19[3][4] | 2.5 - 15.8 (in various cancer cell lines)[3] | 67 - 89 (in cancer cell lines with V600E BRAF mutant)[3] |
| MEK2 | 47[3][4] | 40 - 84 (under anchorage-independent conditions)[3] |
Table 3: Solubility
| Solvent | Concentration |
| DMSO | 15 mg/mL[4], 100 mg/mL[5] |
| Ethanol | 20 mg/mL[4] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.1 mg/mL[4] |
Experimental Protocols
In Vitro Cell-Based Assay for Growth Inhibition
This protocol describes a general procedure for evaluating the growth-inhibitory effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well or 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 384-well plate at a density of 1,000 cells per 20 μL per well, or in a 96-well plate at 4,000 cells per 100 μL per well[5][6].
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂[5][6].
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the diluted this compound to the appropriate wells.
-
Incubation with Compound: Incubate the cells with this compound for 48 hours[5][6].
-
Viability Assay: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions to determine cell viability[5][6].
-
Data Analysis: Measure luminescence using a plate reader. Calculate the GI₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell growth.
Signaling Pathway and Experimental Workflow
This compound is an allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that promotes cell proliferation.
References
- 1. This compound | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (BAY86-9766)|923032-37-5|MSDS [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
